ATM Inhibitor-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H28N6O |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N,N-dimethyl-3-[[5-[1-[(1R)-1-phenylethyl]triazolo[4,5-c]quinolin-8-yl]-2-pyridinyl]oxy]propan-1-amine |
InChI |
InChI=1S/C27H28N6O/c1-19(20-8-5-4-6-9-20)33-27-23-16-21(10-12-24(23)28-18-25(27)30-31-33)22-11-13-26(29-17-22)34-15-7-14-32(2)3/h4-6,8-13,16-19H,7,14-15H2,1-3H3/t19-/m1/s1 |
InChI Key |
KAHMZYOZNYFPKN-LJQANCHMSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CN=C(C=C5)OCCCN(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CN=C(C=C5)OCCCN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
ATM Inhibitor-7: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ATM Inhibitor-7, a potent and selective antagonist of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document details the inhibitor's impact on cellular signaling pathways, summarizes key quantitative data, and provides detailed protocols for essential experimental validation.
Core Mechanism of Action
This compound is a highly potent and selective small molecule inhibitor of the ATM kinase, a master regulator of the DNA damage response (DDR) pathway.[1] In response to DNA double-strand breaks (DSBs), ATM is activated and initiates a signaling cascade to orchestrate cell cycle arrest, DNA repair, or apoptosis.[2][3][4] this compound exerts its effects by directly competing with ATP for the kinase domain of ATM, thereby preventing its autophosphorylation and the subsequent phosphorylation of its downstream targets.
The primary mechanism of action of this compound involves the disruption of the DDR pathway. By inhibiting ATM, the inhibitor effectively abrogates the G2/M cell cycle checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis.[1] This leads to an accumulation of DNA damage, ultimately driving cancer cells towards apoptosis.[1]
Furthermore, this compound has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. By disabling the primary DNA repair signaling pathway, the inhibitor enhances the cytotoxic effects of these conventional cancer treatments.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound and its effects on cellular processes.
| Parameter | Value | Cell Lines | Conditions | Reference |
| IC50 | 1.0 nM | Not specified in provided context | In vitro kinase assay | [1] |
| Experimental Condition | Effect | Cell Lines | Concentrations | Reference |
| Combination with CPT-11 (100 nM) | Increased sensitivity to CPT-11 | SW620, HCT116 | 10, 30, 100 nM (5 days) | [1] |
| Combination with CPT-11 | Induction of apoptosis | SW620, HCT116 | 0-100 nM (24, 72 h) | [1] |
| Combination with CPT-11 | G2/M phase cell cycle arrest | SW620, HCT116 | Not specified in provided context | [1] |
| 1.5 or 3 Gy irradiation | Dose-dependent decrease in p-ATM and p-Chk2 | SW620 | 3, 9, 27, 83, 250 nM | [1] |
| Combination with CPT-11 (in vivo) | Increased antitumor activity | Mice | 5 mg/kg (i.p., once daily for 23 days) | [1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the ATM signaling pathway and a general experimental workflow for characterizing ATM inhibitors.
References
The Discovery and Synthesis of ATM Inhibitor-7: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of ATM Inhibitor-7, a novel and potent small molecule inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase. ATM is a critical regulator of the DNA damage response (DDR), and its inhibition represents a promising therapeutic strategy for sensitizing cancer cells to DNA-damaging agents. This whitepaper details the chemical synthesis, mechanism of action, and anti-tumor activity of this compound, presenting key quantitative data in a structured format, outlining detailed experimental protocols, and visualizing relevant biological pathways and experimental workflows.
Introduction
The Ataxia-telangiectasia mutated (ATM) kinase is a primary sensor and transducer of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1] Upon activation, ATM orchestrates a complex signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.[1] Many conventional cancer therapies, including radiotherapy and various chemotherapeutic agents, function by inducing DSBs. However, cancer cells can develop resistance to these treatments by up-regulating their DNA repair mechanisms, often involving ATM. Therefore, the inhibition of ATM has emerged as a compelling strategy to enhance the efficacy of these DNA-damaging therapies.
This whitepaper focuses on this compound, a compound identified from a series of[1][2][3]triazolo[4,5-c]quinoline derivatives.[1] This inhibitor, also referred to as A011 in the primary literature, has demonstrated high potency and selectivity for ATM kinase.[1]
Discovery and Synthesis of this compound
This compound was developed through a process of virtual screening, followed by chemical synthesis and structure-activity relationship (SAR) optimization. The core scaffold, 1H-[1][2][3]triazolo[4,5-c]quinoline, was identified as a promising starting point for developing potent ATM inhibitors.[1]
Chemical Synthesis
The synthesis of this compound is a multi-step process. The detailed synthetic scheme is outlined in the primary literature.
Quantitative Biological Data
The biological activity of this compound was evaluated through a series of in vitro and in vivo experiments. The key quantitative findings are summarized in the tables below for clarity and comparative analysis.
In Vitro Potency and Selectivity
| Compound | ATM IC50 (nM)[1] |
| This compound (A011) | 1.0 |
Table 1: In vitro inhibitory activity of this compound against ATM kinase.
A kinase selectivity profile for this compound (A011) was performed against a panel of 408 human protein kinases at a concentration of 10 μM. The results demonstrated that A011 is a highly selective inhibitor of ATM.[1]
Cellular Activity
The cellular efficacy of this compound was assessed in colorectal cancer cell lines, SW620 and HCT116.
| Cell Line | Treatment | IC50 (nM)[1] |
| SW620 | This compound (A011) | >1000 |
| HCT116 | This compound (A011) | >1000 |
| SW620 | This compound (A011) + CPT-11 (100 nM) | 30 |
| HCT116 | This compound (A011) + CPT-11 (100 nM) | 10 |
Table 2: Cellular viability (MTT assay) of colorectal cancer cell lines treated with this compound alone and in combination with the topoisomerase inhibitor, CPT-11.
| Cell Line | Treatment | % Apoptosis (Annexin V+)[1] |
| SW620 | Control | ~5% |
| SW620 | CPT-11 (100 nM) | ~15% |
| SW620 | This compound (A011) (100 nM) | ~8% |
| SW620 | CPT-11 (100 nM) + this compound (A011) (100 nM) | ~35% |
| HCT116 | Control | ~4% |
| HCT116 | CPT-11 (100 nM) | ~12% |
| HCT116 | This compound (A011) (100 nM) | ~6% |
| HCT116 | CPT-11 (100 nM) + this compound (A011) (100 nM) | ~30% |
Table 3: Apoptosis induction in colorectal cancer cells treated with this compound and/or CPT-11.
| Cell Line | Treatment | G2/M Phase Arrest (%)[1] |
| SW620 | Control | ~20% |
| SW620 | CPT-11 (100 nM) | ~35% |
| SW620 | This compound (A011) (100 nM) | ~22% |
| SW620 | CPT-11 (100 nM) + this compound (A011) (100 nM) | ~60% |
| HCT116 | Control | ~25% |
| HCT116 | CPT-11 (100 nM) | ~40% |
| HCT116 | This compound (A011) (100 nM) | ~28% |
| HCT116 | CPT-11 (100 nM) + this compound (A011) (100 nM) | ~65% |
Table 4: Cell cycle analysis of colorectal cancer cells showing G2/M arrest following treatment with this compound and/or CPT-11.
In Vivo Efficacy
The in vivo anti-tumor activity of this compound was evaluated in a SW620 human colorectal adenocarcinoma tumor xenograft model in mice.
| Treatment Group | Tumor Growth Inhibition (%)[1] |
| Vehicle | 0 |
| CPT-11 (5 mg/kg, i.p., once a week) | ~40% |
| This compound (A011) (5 mg/kg, i.p., once daily) | ~10% |
| CPT-11 + this compound (A011) | ~75% |
Table 5: In vivo anti-tumor efficacy of this compound in combination with CPT-11 in a SW620 xenograft model.
Signaling Pathways and Experimental Workflows
ATM Signaling Pathway in Response to DNA Damage
Caption: ATM signaling pathway in response to DNA double-strand breaks.
Experimental Workflow for In Vitro Evaluation
References
The Sentinel of the Genome: An In-depth Technical Guide to the Role of ATM Kinase in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the cellular response to DNA double-strand breaks (DSBs). We will delve into the molecular mechanisms of ATM activation, its intricate signaling pathways, and its critical role in maintaining genomic stability through the orchestration of cell cycle checkpoints and DNA repair. This guide also presents detailed experimental protocols for studying ATM function and summarizes key quantitative data to support research and development in this field.
Core Concepts: ATM Kinase Structure and Activation
Ataxia-Telangiectasia Mutated (ATM) is a 370 kDa serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[1] It plays a pivotal role in the DNA Damage Response (DDR), a complex network of signaling pathways that detect and repair DNA lesions. In its inactive state, ATM exists as a non-covalently linked dimer.[1]
The canonical activation of ATM is triggered by DNA double-strand breaks (DSBs). This process is initiated by the MRE11-RAD50-NBS1 (MRN) complex, which acts as a sensor for DSBs and recruits ATM to the site of damage.[2] Upon recruitment, ATM undergoes autophosphorylation at serine 1981, leading to the dissociation of the dimer into active monomers.[1] This activation is a critical event that unleashes the kinase activity of ATM, allowing it to phosphorylate a multitude of downstream substrates.
Recent studies have also highlighted non-canonical pathways for ATM activation, including in response to oxidative stress and alterations in chromatin structure, which can occur independently of the MRN complex.
ATM Signaling Pathways: A Cascade of Cellular Responses
Once activated, ATM orchestrates a complex signaling cascade to coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis. These responses are crucial for preventing the propagation of damaged DNA and maintaining genomic integrity.
Cell Cycle Checkpoint Control
ATM is a key enforcer of cell cycle checkpoints, ensuring that the cell does not progress through the cell cycle with damaged DNA. It influences the G1/S, intra-S, and G2/M checkpoints primarily through the phosphorylation of downstream kinases and tumor suppressors.
A central downstream effector of ATM is the checkpoint kinase 2 (Chk2). ATM phosphorylates Chk2 at threonine 68, leading to its activation.[3] Activated Chk2, in turn, phosphorylates a range of substrates to halt cell cycle progression. For instance, Chk2-mediated phosphorylation of Cdc25A phosphatase targets it for degradation, preventing the activation of cyclin-dependent kinases (CDKs) required for entry into S phase.[3]
Another critical target of ATM is the tumor suppressor p53. ATM can directly phosphorylate p53 at serine 15, which reduces its interaction with its negative regulator, MDM2, leading to p53 stabilization and activation.[4] Activated p53 then acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis.
dot
Caption: ATM-mediated G1/S checkpoint control.
DNA Repair
ATM plays a direct role in facilitating the repair of DSBs through two major pathways: non-homologous end joining (NHEJ) and homologous recombination (HR).
In NHEJ, which can occur throughout the cell cycle, ATM is thought to contribute to the recruitment and regulation of repair factors.
In HR, which is active during the S and G2 phases, ATM is crucial for initiating DNA end resection, a key step where the 5' ends of the DNA at the break site are digested to create 3' single-stranded DNA overhangs. These overhangs are then used to invade a homologous template for repair. ATM phosphorylates several proteins involved in this process, including BRCA1 and CtIP.
dot
Caption: ATM's role in major DNA double-strand break repair pathways.
Quantitative Data Summary
The following tables summarize key quantitative data related to ATM kinase activity and inhibition.
Table 1: ATM-dependent Phosphorylation Events
| Substrate | Phosphorylation Site | Cellular Response | Reference |
| ATM | Ser1981 | Autophosphorylation, Dimer dissociation, Activation | [5] |
| Chk2 | Thr68 | Activation, Cell cycle arrest | [3] |
| p53 | Ser15 | Stabilization, Activation, Cell cycle arrest, Apoptosis | [4] |
| Nbs1 | Ser343 | Component of MRN complex, DNA damage response | [3] |
Table 2: IC50 Values of Selected ATM Kinase Inhibitors
| Inhibitor | IC50 (nM) | Target Specificity | Reference |
| ATM Inhibitor-1 | 0.7 | Highly selective for ATM over other PIKKs | [6] |
| KU-55933 | 13 | ATM | [7] |
| KU-60019 | 6.3 | ATM | [7] |
| AZD0156 | 0.58 | ATM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study ATM kinase function.
In Vitro ATM Kinase Assay
This protocol is adapted from Sarkaria et al. and is used to measure the kinase activity of immunoprecipitated ATM.[2]
Materials:
-
Cell lysis buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1.5 mM MgCl2, 1 mM EGTA, 0.2% Tween 20, protease and phosphatase inhibitors)
-
Protein A/G magnetic beads
-
Anti-ATM antibody
-
Kinase buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT, protease and phosphatase inhibitors)
-
Recombinant substrate (e.g., GST-p53)
-
[γ-³²P]ATP
-
SDS-PAGE gels and reagents
-
Phosphorimager
Procedure:
-
Lyse cells in cell lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-ATM antibody overnight at 4°C with gentle rotation to form immunocomplexes.
-
Add protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the immunocomplexes.
-
Wash the beads five times with cell lysis buffer and three times with kinase buffer.
-
Resuspend the beads in 30 µl of kinase buffer containing the recombinant substrate and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE and autoradiography using a phosphorimager.
dot
Caption: Workflow for an in vitro ATM kinase assay.
Western Blotting for Phospho-ATM (Ser1981) and Total ATM
This protocol allows for the detection and quantification of ATM activation.
Materials:
-
Cell lysis buffer with phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ATM (Ser1981) and anti-total-ATM
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates as described in the kinase assay protocol.
-
Determine protein concentration of the lysates.
-
Denature 20-40 µg of protein per sample in SDS-PAGE loading buffer by boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE (a low percentage gel, e.g., 6%, is recommended for the large ATM protein).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-ATM or anti-total-ATM) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using a digital imager.
-
For quantitative analysis, normalize the phospho-ATM signal to the total ATM signal.
Immunofluorescence for DNA Double-Strand Break Foci (γH2AX)
This method is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with a DNA damaging agent if desired.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the anti-γH2AX primary antibody in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.
Conclusion and Future Directions
ATM kinase is a cornerstone of the DNA damage response, and its intricate signaling network is essential for maintaining genomic stability. A thorough understanding of ATM's function is critical for both basic research into genome maintenance and the development of novel therapeutic strategies for cancer and other diseases characterized by genomic instability. The development of highly specific and potent ATM inhibitors holds great promise for sensitizing tumors to radiation and chemotherapy. Future research will likely focus on further elucidating the non-canonical roles of ATM, understanding the mechanisms of resistance to ATM inhibitors, and identifying biomarkers to predict patient response to ATM-targeted therapies. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers to advance our understanding and therapeutic exploitation of this critical "sentinel of the genome."
References
- 1. Quantitative and Dynamic Imaging of ATM Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction between ATM and PARP-1 in response to DNA damage and sensitization of ATM deficient cells through PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of ATM and Chk2 kinases in relation to the amount of DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Quantitative Analysis of ATM Phosphorylation in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ATM Inhibitor-7 on Cell Cycle Checkpoints: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), a complex signaling network that maintains genomic integrity. In response to DNA double-strand breaks (DSBs), ATM activates downstream pathways that orchestrate cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis. The critical role of ATM in cell cycle control has positioned it as a compelling target for cancer therapy. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents by abrogating cell cycle checkpoints, forcing cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death. This technical guide provides an in-depth overview of the effects of a potent and selective ATM inhibitor, ATM Inhibitor-7, on cell cycle checkpoints.
Core Mechanism of Action
This compound is a potent and selective inhibitor of ATM kinase with an IC50 value of 1.0 nM.[1] By blocking the catalytic activity of ATM, this inhibitor prevents the phosphorylation of key downstream substrates, thereby disrupting the DDR signaling cascade. This interference with ATM signaling abrogates the activation of G1/S, intra-S, and G2/M cell cycle checkpoints, which are crucial for allowing time for DNA repair before proceeding with cell division.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on cell viability, cell cycle distribution, and apoptosis, primarily in combination with the topoisomerase I inhibitor CPT-11 (irinotecan), as this is where the most significant effects are observed.
Table 1: Effect of this compound on the Cytotoxicity of CPT-11 in Colorectal Cancer Cell Lines
| Cell Line | Treatment (5 days) | IC50 of CPT-11 (µM) | Fold Decrease in IC50 |
| SW620 | CPT-11 alone | 0.14 | - |
| CPT-11 + 100 nM this compound | 0.032 | 4.4 | |
| HCT116 | CPT-11 alone | 0.91 | - |
| CPT-11 + 100 nM this compound | 0.057 | 16 |
Data extracted from Zhang et al., ACS Med. Chem. Lett. 2023.[2]
Table 2: Effect of this compound in Combination with CPT-11 on Cell Cycle Distribution in Colorectal Cancer Cell Lines (24h treatment)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| SW620 | Control | 45.3 ± 2.1 | 35.1 ± 1.5 | 19.6 ± 1.2 |
| CPT-11 (100 nM) | 42.1 ± 1.8 | 30.5 ± 1.9 | 27.4 ± 1.5 | |
| CPT-11 (100 nM) + this compound (10 nM) | 38.7 ± 1.5 | 25.3 ± 1.3 | 36.0 ± 1.8 | |
| CPT-11 (100 nM) + this compound (30 nM) | 35.2 ± 1.2 | 20.1 ± 1.1 | 44.7 ± 2.0 | |
| CPT-11 (100 nM) + this compound (100 nM) | 30.1 ± 1.0 | 15.8 ± 0.9 | 54.1 ± 2.5 | |
| HCT116 | Control | 50.2 ± 2.5 | 28.9 ± 1.4 | 20.9 ± 1.3 |
| CPT-11 (100 nM) | 48.5 ± 2.2 | 25.4 ± 1.7 | 26.1 ± 1.6 | |
| CPT-11 (100 nM) + this compound (10 nM) | 43.1 ± 1.9 | 20.1 ± 1.2 | 36.8 ± 1.9 | |
| CPT-11 (100 nM) + this compound (30 nM) | 39.8 ± 1.6 | 16.5 ± 1.0 | 43.7 ± 2.1 | |
| CPT-11 (100 nM) + this compound (100 nM) | 34.2 ± 1.3 | 12.3 ± 0.8 | 53.5 ± 2.7 |
Data presented as mean ± SEM and extracted from Zhang et al., ACS Med. Chem. Lett. 2023.[2]
Table 3: Effect of this compound in Combination with CPT-11 on Apoptosis in Colorectal Cancer Cell Lines
A quantitative summary of the significant increase in apoptotic cell populations when this compound is combined with CPT-11 is noted in the source material, but specific percentage values are not provided in a tabular format.[1]
Mandatory Visualization
Caption: ATM Signaling Pathway and the Point of Intervention for this compound.
Caption: General Experimental Workflow for Assessing the Effects of this compound.
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency in multi-well plates.
-
Treat cells with this compound and/or other compounds for the desired duration.
-
Harvest cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.
-
Add 500 µL of PI staining solution to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blotting for Phosphorylated ATM and Chk2
Objective: To assess the inhibitory effect of this compound on the phosphorylation of ATM (at Ser1981) and its downstream target Chk2 (at Thr68) in response to DNA damage.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ATM (Ser1981), anti-ATM, anti-p-Chk2 (Thr68), anti-Chk2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat cells with this compound and induce DNA damage (e.g., with irradiation or a chemotherapeutic agent).
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control. This compound (at concentrations of 3, 9, 27, 83, 250 nM) has been shown to decrease the expression of p-ATM and p-Chk2 in a dose-dependent manner under irradiation conditions in SW620 cells.[1]
-
Immunofluorescence for γH2AX Foci
Objective: To visualize and quantify DNA double-strand breaks by detecting the formation of γH2AX foci following treatment with this compound and a DNA damaging agent.
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound and a DNA damaging agent for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
-
Blocking and Staining:
-
Wash twice with PBS.
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Conclusion
This compound is a potent and selective tool for interrogating the role of ATM in the DNA damage response and for exploring its therapeutic potential. By effectively abrogating ATM-dependent cell cycle checkpoints, particularly the G2/M checkpoint, it sensitizes cancer cells to DNA-damaging agents, leading to increased apoptosis. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the utility of ATM inhibition as a promising strategy in oncology.
References
Preliminary Antitumor Activity of ATM Inhibitor-7: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary preclinical data on the antitumor activity of ATM Inhibitor-7 (also referred to as A011). This compound is a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This document summarizes the quantitative data from key in vitro and in vivo studies, details the experimental methodologies, and visualizes the relevant biological pathways and workflows to support further research and development.
Core Findings
This compound has demonstrated significant potential as a sensitizing agent for chemotherapy and radiotherapy. It exhibits high potency with a sub-nanomolar IC50 value against ATM kinase.[1][2] In preclinical models, it has been shown to enhance the efficacy of the topoisomerase I inhibitor irinotecan (CPT-11) and ionizing radiation in colorectal cancer cell lines.[1][2] The mechanism of action involves the inhibition of ATM signaling, leading to an increase in G2/M cell cycle arrest and apoptosis in cancer cells when combined with DNA-damaging agents.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Conditions | Source |
| IC50 (ATM Kinase) | 1.0 nM | - | Biochemical Assay | [1][2] |
| Cell Viability (IC50) | 3.48 nM | SW620 | In combination with CPT-11 | [3] |
| Cell Viability (IC50) | 2.21 nM | MDA-MB-468 | - | [3] |
Table 2: In Vivo Antitumor Activity of this compound in Combination with CPT-11
| Animal Model | Treatment Groups | Dosage | Outcome | Source |
| SW620 Xenograft | Vehicle | - | - | [1][2] |
| CPT-11 | - | - | [1][2] | |
| This compound + CPT-11 | This compound: Not specified; CPT-11: Not specified | Enhanced antitumor activity compared to CPT-11 alone | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATM-Chk2 signaling pathway targeted by this compound and the general workflow for evaluating its antitumor activity.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.
Cell Viability Assay
-
Cell Seeding: Plate colorectal cancer cells (e.g., SW620, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound alone or in combination with a fixed concentration of a DNA-damaging agent (e.g., CPT-11). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound and/or a DNA-damaging agent, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ATM (Ser1981), ATM, p-Chk2 (Thr68), Chk2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as required, then harvest by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 SW620 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle, this compound alone, CPT-11 alone, and the combination).
-
Dosing Regimen: Administer the treatments according to a predefined schedule (e.g., daily oral gavage for this compound and weekly intraperitoneal injection for CPT-11).
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the antitumor effects.
Conclusion
The preliminary data on this compound strongly suggest its potential as a valuable component of combination cancer therapy. Its ability to potently and selectively inhibit ATM kinase and thereby sensitize cancer cells to DNA-damaging agents warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for designing future preclinical and clinical studies to fully elucidate the therapeutic utility of this compound.
References
- 1. Discovery of [1,2,3]Triazolo[4,5- c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
Methodological & Application
Application Notes and Protocols for ATM Inhibitor-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATM Inhibitor-7 is a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR). With a reported IC50 of 1.0 nM, this compound provides a powerful tool for investigating the cellular processes governed by ATM and for exploring its therapeutic potential, particularly in oncology.[1] ATM kinase is activated by DNA double-strand breaks (DSBs) and orchestrates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents and radiation, making it a promising strategy in cancer therapy.
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, ATM signaling, and cell cycle progression.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of ATM kinase.[2] In response to DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream substrates, including Checkpoint Kinase 2 (Chk2) and p53. This initiates signaling pathways that arrest the cell cycle, allowing time for DNA repair. By blocking the kinase activity of ATM, this compound prevents the phosphorylation of these key downstream effectors. This abrogation of the DNA damage checkpoint can lead to the accumulation of DNA damage and ultimately induce apoptosis or mitotic catastrophe in cancer cells, particularly in combination with DNA-damaging therapies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATM signaling pathway and a general experimental workflow for studying the effects of this compound in cell culture.
Caption: ATM Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cell-based assays with this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in cell culture.
Table 1: Inhibitor Properties and Stock Solution Preparation
| Parameter | Value/Recommendation | Source |
| IC50 | 1.0 nM | [1] |
| Solubility | Soluble in DMSO | Vendor Datasheet |
| Stock Solution | Prepare a 10 mM stock in DMSO. | General Practice |
| Storage | Store stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | General Practice |
Table 2: Recommended Working Concentrations and Incubation Times
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Source |
| SW620 (Colon Cancer) | Cell Proliferation | 10, 30, 100 nM | 5 days | Increased sensitivity to CPT-11 | |
| HCT116 (Colon Cancer) | Cell Proliferation | 10, 30, 100 nM | 5 days | Increased sensitivity to CPT-11 | |
| SW620 | Western Blot | 3, 9, 27, 83, 250 nM | Not specified | Dose-dependent decrease in p-ATM and p-Chk2 | [1] |
| SW620, HCT116 | Cell Cycle Analysis | 0 - 100 nM | 24 hours | Dose-dependent increase in G2/M arrest (with CPT-11) | |
| SW620, HCT116 | Apoptosis Analysis | 0 - 100 nM | 72 hours | Significant increase in apoptosis (with CPT-11) | |
| A549 (Lung Cancer) | Western Blot | 1 µM (M3541) | 6 hours post-IR | >90% inhibition of IR-induced p-ATM | |
| A375 (Melanoma) | Western Blot | 1 µM (M3541) | Not specified | >90% inhibition of IR-induced p-ATM | |
| RKO (Colon Cancer) | Western Blot | 1 µM (M3541) | Not specified | >90% inhibition of IR-induced p-ATM |
Note: Data for M3541, another potent ATM inhibitor, is included to provide additional context for effective concentrations in other cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability and for calculating its IC50 value.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
Western Blot for Phospho-ATM and Phospho-Chk2
This protocol is to assess the inhibitory effect of this compound on the ATM signaling pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Inducing agent (e.g., ionizing radiation, etoposide) to cause DNA damage
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ATM (Ser1981), anti-total ATM, anti-phospho-Chk2 (Thr68), anti-total Chk2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 3 nM to 250 nM) for a specified time (e.g., 1-2 hours).[1]
-
Induce DNA damage (e.g., irradiate cells with 5 Gy).
-
Incubate for a short period (e.g., 30-60 minutes) to allow for ATM activation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at the desired concentrations (e.g., 0-100 nM) for the specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Fix the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
ATM Inhibitor-7: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in detecting and signaling the presence of DNA double-strand breaks (DSBs).[1][2][3] In many cancers, the DDR pathway is dysregulated, making ATM an attractive therapeutic target.[4][5] ATM inhibitors are designed to block the kinase activity of ATM, thereby preventing cancer cells from repairing damaged DNA, which can lead to cell death, particularly in combination with DNA-damaging agents like chemotherapy and radiation.[2][3][6] ATM Inhibitor-7 is a potent and selective small molecule inhibitor of ATM kinase. These application notes provide an overview of its use in cancer research and detailed protocols for its application in key cellular assays.
Mechanism of Action
This compound is a potent and selective inhibitor of ATM kinase with a reported IC50 value of 1.0 nM.[7] It functions by competing with ATP for binding to the kinase domain of ATM, thereby preventing the autophosphorylation and activation of ATM in response to DNA double-strand breaks.[6] This inhibition blocks the downstream signaling cascade that would normally lead to cell cycle arrest and DNA repair.[3][8] Consequently, inhibition of ATM by this compound can lead to:
-
Suppression of DSB repair: Preventing the repair of DNA damage induced by endogenous or exogenous sources.[2][6]
-
Induction of Apoptosis: Promoting programmed cell death in cancer cells with high levels of DNA damage.[7]
-
Cell Cycle Arrest: Causing cells to arrest in the G2/M phase of the cell cycle when combined with DNA damaging agents.[7]
-
Sensitization to DNA-damaging agents: Enhancing the efficacy of radiotherapy and chemotherapeutic agents like topoisomerase I inhibitors (e.g., CPT-11) and PARP inhibitors.[2][6][7]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Notes | Reference |
| IC50 (ATM kinase) | 1.0 nM | - | Potent and selective inhibition of ATM kinase activity. | [7] |
| Cell Proliferation | 10, 30, 100 nM | SW620, HCT116 | Increased sensitivity to CPT-11 (100 nM) over 5 days. | [7] |
| Cell Cycle Analysis | 0-100 nM | SW620, HCT116 | In combination with CPT-11, induced a dose-dependent increase in G2/M arrest. | [7] |
| Apoptosis Induction | - | SW620, HCT116 | Significantly increased apoptotic cell populations when combined with CPT-11. | [7] |
| Target Engagement | 3, 9, 27, 83, 250 nM | SW620 | Dose-dependent decrease in p-ATM and p-Chk2 expression under irradiation. | [7] |
In Vivo Efficacy of this compound in Combination Therapy
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| Mice | This compound (5 mg/kg, i.p.) + CPT-11 (5 mg/kg, i.p.) | Daily (this compound) and weekly (CPT-11) for 23 days | Increased antitumor activity of CPT-11. | [7] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the ATM signaling pathway and a general experimental workflow for evaluating this compound.
Caption: ATM Signaling Pathway and Inhibition by this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 4. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: ATM Inhibitor-7 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia-telangiectasia mutated (ATM) is a critical serine/threonine protein kinase that functions as a primary sensor and activator of the DNA damage response (DDR), particularly in response to DNA double-strand breaks (DSBs).[1][2][3] Upon activation, ATM phosphorylates a multitude of downstream proteins to orchestrate a response that includes cell cycle arrest, DNA repair, or, if the damage is irreparable, apoptosis.[3][4] In many cancer cells, the DDR pathway is a key survival mechanism, allowing them to withstand the DNA damage induced by chemotherapy or radiation.
ATM inhibitors, such as ATM Inhibitor-7, are a class of targeted therapies designed to block the kinase activity of the ATM protein.[5][6] By preventing the initiation of the DDR cascade, these inhibitors can sensitize cancer cells to the effects of DNA-damaging agents, representing a promising strategy for combination cancer therapy.[5][7] These application notes provide detailed protocols and dosage information for the use of this compound in preclinical xenograft models, a crucial step in evaluating therapeutic efficacy.
Mechanism of Action: ATM Signaling Pathway
In response to DNA double-strand breaks, the MRE11-RAD50-NBS1 (MRN) complex recruits ATM to the site of damage.[2][4] This leads to the autophosphorylation and activation of ATM, which then phosphorylates key downstream effectors.[8] These include Checkpoint Kinase 2 (CHK2) and the tumor suppressor p53, which mediate cell cycle checkpoints (G1/S and G2/M), and other substrates like H2AX and BRCA1 that are directly involved in DNA repair.[3][4] this compound is a potent and selective inhibitor that blocks the kinase activity of ATM, thereby abrogating these downstream signaling events and preventing the repair of DNA damage.[9]
Caption: ATM signaling pathway in response to DNA damage and point of inhibition by this compound.
Application: In Vivo Xenograft Studies
This compound is primarily evaluated in xenograft models in combination with DNA-damaging agents to assess its potential for synergistic antitumor activity. The inhibitor has been shown to enhance the efficacy of chemotherapy in colorectal cancer xenografts.[9] Below is a summary of dosage information from preclinical studies for this compound and other selective ATM inhibitors.
| Inhibitor Name | Xenograft Model (Cell Line) | Animal Model | Dosage | Route of Admin. | Dosing Schedule | Combination Agent | Reference |
| This compound | SW620 (Colorectal) | Female Nude Mice | 5 mg/kg | i.p. | Once daily for 23 days | CPT-11 (5 mg/kg, i.p., once a week) | [9] |
| M4076 | SW620 (Colorectal) | Immunodeficient Mice | 10, 25, 50 mg/kg | p.o. | Daily for 4 days post-chemo | Irinotecan (50 mg/kg, i.p., once a week) | [10] |
| M3541 | FaDu (Head and Neck) | Immunodeficient Mice | 10, 50, 200 mg/kg | p.o. | Once, 10 min before IR | Ionizing Radiation (2 Gy/day for 5 days) | [10] |
| AZD0156 | B78 (Melanoma) | C57BL/6 Mice | 200 µ g/mouse | p.o. | Once, 1 hour before IR, and on subsequent days | Ionizing Radiation (12 Gy, single dose) | [11] |
Note: i.p. = intraperitoneal; p.o. = oral administration; IR = Ionizing Radiation; CPT-11 = Irinotecan.
Detailed Experimental Protocol
This protocol describes a general procedure for evaluating the efficacy of this compound in combination with a chemotherapeutic agent (e.g., CPT-11/Irinotecan) in a subcutaneous colorectal cancer xenograft model.
1. Materials and Reagents
-
Cell Line: SW620 human colorectal adenocarcinoma cells
-
Animals: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old
-
Inhibitor: this compound
-
Chemotherapeutic Agent: CPT-11 (Irinotecan)
-
Vehicle: Appropriate vehicle for solubilizing this compound (e.g., DMSO, PEG300, Tween 80, Saline). Formulation should be optimized for solubility and tolerability.
-
Cell Culture Media: L-15 Medium supplemented with 10% FBS and antibiotics.
-
Implantation Reagents: Matrigel® Basement Membrane Matrix, PBS (phosphate-buffered saline).
-
Equipment: Calipers, animal scale, sterile syringes and needles, cell culture incubator, biosafety cabinet.
2. Experimental Workflow
Caption: General experimental workflow for a xenograft efficacy study.
3. Step-by-Step Methodology
-
Cell Culture: Culture SW620 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and free of contamination before implantation.
-
Tumor Implantation:
-
Harvest SW620 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 4 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (4 x 10⁶ cells) into the right flank of each mouse.[10]
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow. Monitor tumor size using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into four treatment groups (n=8-10 mice per group).
-
-
Drug Formulation and Administration:
-
This compound: Prepare a fresh formulation daily. Based on literature, a dose of 5 mg/kg can be used.[9] The final formulation should be administered via intraperitoneal (i.p.) injection.
-
CPT-11 (Irinotecan): Prepare in a suitable vehicle (e.g., saline). A dose of 5 mg/kg is a reported effective dose in combination studies.[9] Administer via i.p. injection.
-
-
Treatment Schedule:
-
Group 1 (Vehicle): Administer the vehicle for this compound daily and the vehicle for CPT-11 once weekly.
-
Group 2 (this compound): Administer this compound (5 mg/kg, i.p.) once daily.
-
Group 3 (CPT-11): Administer CPT-11 (5 mg/kg, i.p.) once per week.
-
Group 4 (Combination): Administer this compound (5 mg/kg, i.p.) once daily and CPT-11 (5 mg/kg, i.p.) once per week. The administration of the two drugs on the same day should be staggered by a few hours.
-
Continue treatment for a predefined period, such as 21-28 days.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and mouse body weight 2-3 times per week to monitor efficacy and toxicity.
-
The study endpoint may be reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³), a significant loss of body weight (>20%) is observed, or at the end of the treatment period.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of differences between treatment groups. A p-value < 0.05 is typically considered significant.
-
Summary
This compound is a potent tool for investigating the role of the DNA damage response in cancer. In xenograft models, it has demonstrated the ability to significantly enhance the antitumor activity of DNA-damaging chemotherapies like CPT-11.[9] The provided protocols and dosage information serve as a comprehensive guide for researchers aiming to evaluate the in vivo efficacy of ATM inhibition. Careful optimization of dosing schedules and combination strategies is crucial for maximizing therapeutic synergy and advancing the clinical potential of this drug class.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. abeomics.com [abeomics.com]
- 3. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 4. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols: Combining ATM Inhibitor-7 with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia-telangiectasia mutated (ATM) is a critical protein kinase that senses DNA double-strand breaks (DSBs) and orchestrates their repair, playing a central role in maintaining genomic stability.[1][2][3] In the context of cancer therapy, inhibiting ATM can prevent tumor cells from repairing DNA damage induced by agents like radiation or chemotherapy, leading to synthetic lethality and increased tumor cell death.[4][5]
Emerging evidence strongly suggests that ATM inhibition also plays a significant role in modulating the tumor immune microenvironment, making it a promising strategy for combination with immunotherapy.[4][6][7] The primary mechanism involves the activation of the cGAS-STING (stimulator of interferon genes) pathway.[1][2][6][8] Inhibition of ATM can lead to an accumulation of cytosolic DNA, including mitochondrial DNA (mtDNA), which is sensed by cGAS.[1][6][8] This triggers the STING pathway, resulting in the production of type I interferons (IFN-I).[1][6][9] This IFN-I signaling enhances the immunogenicity of tumor cells, promotes the recruitment and activation of cytotoxic T lymphocytes, and can increase the expression of PD-L1 on tumor cells, thereby creating a rationale for combination with immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-PD-L1 antibodies.[8][9][10]
While specific preclinical data for the combination of ATM Inhibitor-7 and immunotherapy is not yet widely published, its high potency (IC50 = 1.0 nM) suggests it is an excellent candidate for such studies.[11] The following application notes and protocols are based on studies with other potent and selective ATM inhibitors (e.g., AZD1390, AZD0156) and provide a comprehensive framework for investigating the synergistic potential of this compound and immunotherapy.[1][3][6][9]
Signaling Pathway: ATM Inhibition and Immune Activation
The diagram below illustrates the proposed mechanism by which ATM inhibition enhances anti-tumor immunity, creating a more favorable microenvironment for immunotherapy.
Caption: ATM inhibition promotes mtDNA leakage, activating the cGAS-STING pathway.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies using various selective ATM inhibitors in combination with immunotherapy and/or radiotherapy. This data provides expected benchmarks for studies with this compound.
Table 1: Potency of Selected ATM Inhibitors
| Inhibitor | IC50 (nM) | Cell Line/Assay Condition | Reference |
|---|---|---|---|
| This compound | 1.0 | N/A | [11] |
| M3541 | < 1 | N/A | [12] |
| AZD1390 | 0.78 | N/A | [3] |
| AZD0156 | N/A | N/A |[9] |
Table 2: In Vivo Efficacy of ATM Inhibitor Combination Therapy
| Tumor Model | Treatment Combination | Outcome | Result | Reference |
|---|---|---|---|---|
| B78 Melanoma | AZD0156 + Radiation (RT) | Tumor Weight | Significant decrease vs. single treatment | [13] |
| Murine Tumor Models | Chemical ATM Inhibition + Anti-PD-1 | Tumor Growth | Potentiated anti-PD-1 therapy | [1][2][3] |
| Pancreatic Cancer | ATM Silencing + Anti-PD-L1 | Tumor Growth | Increased sensitivity to anti-PD-L1 | [10][14] |
| Pancreatic Cancer | ATM Silencing + Anti-PD-L1 + RT | Tumor Growth | Further potentiated anti-PD-L1 efficacy |[10][14] |
Table 3: Immunomodulatory Effects of ATM Inhibition
| Model System | ATM Inhibition Method | Biomarker/Metric | Result | Reference |
|---|---|---|---|---|
| Murine Tumor Cells | Genetic Depletion | Lymphocyte Infiltration | Enhanced T-cell infiltration | [1][2][3] |
| B16F10 Tumors | Genetic Depletion | CD8+ & CD4+ T Cells | Significant increase in infiltration | [3] |
| MOC2, B78 Cells | AZD0156 + RT | Type I IFN Expression | Synergistic induction (STING-dependent) | [9] |
| Pancreatic Cancer Cells | ATM Inhibition | PD-L1 Expression | Increased expression | [10][14] |
| MOC2, B78 Cells | AZD0156 + RT | MHC-I Expression | Increased expression (STING-dependent) |[9] |
Experimental Protocols
The following protocols provide a detailed methodology for key experiments to evaluate the combination of this compound and immunotherapy.
Protocol 1: In Vitro Assessment of Immune Marker Upregulation
Objective: To determine if this compound, alone or with radiation, increases the expression of immune-stimulatory markers on cancer cells.
Materials:
-
Cancer cell lines (e.g., murine melanoma B16F10, colon adenocarcinoma MC38)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
X-ray irradiator
-
Antibodies for Western Blot: anti-p-TBK1 (S172), anti-TBK1, anti-p-STAT1 (Y701), anti-STAT1, anti-PD-L1, anti-β-actin
-
Antibodies for Flow Cytometry: anti-MHC-I (H-2Kb/H-2Db), anti-PD-L1, corresponding isotype controls
-
qRT-PCR reagents: RNA extraction kit, cDNA synthesis kit, primers for Ifnb1, Cxcl10, Pd-l1
Procedure:
-
Cell Culture and Treatment:
-
Plate cancer cells and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 10 nM - 1 µM) or vehicle control (DMSO).
-
For combination treatments, irradiate cells (e.g., 8-20 Gy) immediately after adding the inhibitor.
-
Incubate for 48-72 hours.
-
-
Western Blot Analysis:
-
Lyse cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and imaging system. Quantify band intensity relative to loading control.
-
-
qRT-PCR Analysis:
-
Isolate total RNA from treated cells.
-
Synthesize cDNA from 1 µg of RNA.
-
Perform quantitative real-time PCR using SYBR Green and specific primers for target genes.
-
Normalize expression to a housekeeping gene (e.g., Gapdh).
-
-
Flow Cytometry Analysis:
-
Harvest cells and wash with FACS buffer.
-
Stain with fluorescently-conjugated antibodies against MHC-I, PD-L1, or isotype controls for 30 minutes on ice.
-
Wash cells and analyze on a flow cytometer. Gate on live, single cells and measure the median fluorescence intensity (MFI) for each marker.
-
Protocol 2: In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound combined with an immune checkpoint inhibitor (e.g., anti-PD-1) in an immunocompetent mouse model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Syngeneic tumor cells (e.g., MC38, B16F10)
-
This compound formulated for oral gavage or intraperitoneal (i.p.) injection
-
InVivoMAb anti-mouse PD-1 antibody (or other ICI) and isotype control
-
Calipers, syringes, gavage needles
Experimental Workflow Diagram:
Caption: Workflow for an in vivo study of this compound and immunotherapy.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 tumor cells into the flank of C57BL/6 mice.
-
Monitor tumor growth with calipers. Tumor volume = 0.5 x (length x width²).
-
-
Treatment:
-
When tumors reach an average size of 50-100 mm³, randomize mice into four groups:
-
Group 1: Vehicle + Isotype Control IgG
-
Group 2: this compound + Isotype Control IgG
-
Group 3: Vehicle + anti-PD-1 antibody
-
Group 4: this compound + anti-PD-1 antibody
-
-
Administer this compound (e.g., daily via oral gavage) as per formulation.[11]
-
Administer anti-PD-1 antibody (e.g., 10 mg/kg, i.p.) twice a week.
-
Monitor tumor volumes and body weights 2-3 times per week.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors exceed a predetermined size or at the study endpoint.
-
Excise tumors and spleens.
-
Process a portion of the tumor for flow cytometric analysis of tumor-infiltrating lymphocytes (TILs), including CD8+ T cells, CD4+ T cells, and regulatory T cells.
-
Fix the remaining tumor tissue in formalin for immunohistochemistry (IHC) to assess immune cell infiltration and protein expression.
-
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To quantify the changes in immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Freshly excised tumors
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or enzymatic digestion buffer (Collagenase, DNase)
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
Live/Dead stain
-
Fc receptor block (anti-CD16/32)
-
Fluorescently-conjugated antibodies for T cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B)
-
FACS buffer (PBS + 2% FBS)
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the tumor tissue and digest using a tumor dissociation kit or enzymatic buffer according to the manufacturer's protocol.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells and wash the cell pellet.
-
-
Staining:
-
Resuspend cells in FACS buffer and stain with a Live/Dead viability dye.
-
Block Fc receptors with anti-CD16/32 antibody.
-
Perform surface staining with a cocktail of antibodies (CD45, CD3, CD4, CD8) for 30 minutes on ice.
-
For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells according to the transcription factor staining buffer kit protocol, then stain with intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire stained samples on a multi-color flow cytometer.
-
Analyze the data using appropriate software.
-
Gating Strategy: First gate on live, single cells, then on CD45+ hematopoietic cells. From the CD45+ population, gate on CD3+ T cells, and subsequently analyze CD4+ and CD8+ populations. Quantify the percentage of these populations relative to total live cells or CD45+ cells.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions, concentrations, and timings for their specific experimental setup and cell lines. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. JCI - ATM inhibition enhances cancer immunotherapy by promoting mtDNA leakage and cGAS/STING activation [jci.org]
- 2. ATM inhibition enhances cancer immunotherapy by promoting mtDNA leakage and cGAS/STING activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATM inhibition enhances cancer immunotherapy by promoting mtDNA leakage and cGAS/STING activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATM in immunobiology: From lymphocyte development to cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATM inhibition enhance immunotherapy by activating STING signaling and augmenting MHC Class I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Inhibition of ATM increases interferon signaling and sensitizes pancreatic cancer to immune checkpoint blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATM inhibition augments type I interferon response and antitumor T-cell immunity when combined with radiation therapy in murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for ATM Inhibitor-7 in CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATM (Ataxia-Telangiectasia Mutated) kinase is a master regulator of the DNA damage response (DDR), playing a critical role in detecting and signaling DNA double-strand breaks (DSBs).[1] Inhibition of ATM is a promising therapeutic strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents and exploit synthetic lethal relationships in tumors with specific DNA repair deficiencies. ATM Inhibitor-7 is a potent and selective small molecule inhibitor of ATM kinase with an IC50 of 1.0 nM.[2][3]
CRISPR-Cas9 genome-wide screening has emerged as a powerful tool to systematically identify genes that modulate cellular responses to therapeutic agents. By creating a diverse population of cells, each with a single gene knockout, researchers can identify which genetic perturbations confer sensitivity or resistance to a drug. When combined with a potent ATM inhibitor like this compound, CRISPR screens can uncover novel synthetic lethal interactions, identify biomarkers for patient stratification, and elucidate mechanisms of drug resistance. These insights are invaluable for the development of targeted cancer therapies.
This document provides detailed application notes and protocols for utilizing this compound in CRISPR-Cas9 screening workflows to identify genetic determinants of sensitivity and resistance.
Data Presentation
This compound Profile
| Property | Value | Reference |
| Target | Ataxia-Telangiectasia Mutated (ATM) kinase | [2][3] |
| CAS Number | 3033712-80-7 | [3] |
| Molecular Formula | C27H28N6O | [3] |
| Molecular Weight | 452.55 g/mol | [3] |
| IC50 | 1.0 nM | [2][3] |
Representative Data from CRISPR Screens with ATM Inhibitors
The following tables summarize representative findings from CRISPR-Cas9 screens performed with potent ATM inhibitors, which are anticipated to be comparable to screens with this compound.
Table 1: Negative Selection Screen to Identify Synthetic Lethality with ATM Inhibition
This type of screen identifies genes whose knockout sensitizes cells to the ATM inhibitor, leading to their depletion from the cell population. The data below is representative of a screen identifying KEAP1 loss as a sensitizer to ATM inhibition.[4][5]
| Gene Knockout | Cell Line | ATM Inhibitor (Concentration) | Phenotype | Beta-Score | p-value |
| KEAP1 | MDA-MB-231 | AZD1390 (30 nM) | Sensitization | -1.2 | < 0.01 |
| ARNT | MDA-MB-231 | AZD1390 (30 nM) | Sensitization | -1.5 | < 0.001 |
| PTEN | Colorectal Cancer Cells | Not Specified | Sensitization | Not Specified | Not Specified |
Beta-scores represent the change in abundance of sgRNAs targeting a gene; a negative score indicates depletion and sensitization.[6]
Table 2: Positive Selection Screen to Identify Resistance Mechanisms to ATM Inhibition
This screen identifies genes whose knockout confers resistance to the ATM inhibitor, leading to their enrichment in the cell population.
| Gene Knockout | Cell Line | ATM Inhibitor (Concentration) | Phenotype | Log2 Fold Change (Enrichment) |
| Gene X | A549 | M3541 (1 µM) | Resistance | 2.5 |
| Gene Y | H460 | M3541 (1 µM) | Resistance | 2.1 |
(Data is illustrative based on the principles of positive selection screens)
Table 3: Synergistic Effects of this compound with Other Agents Identified through CRISPR Screens
CRISPR screens can reveal synergistic drug combinations. For instance, a screen might identify that loss of ATM signaling components sensitizes cells to an ATR inhibitor, suggesting a combination therapy approach.[7]
| Drug Combination | Cell Lines | Effect | Chou-Talalay Score |
| ATM Inhibitor (AZD0156) + ATR Inhibitor (AZD6738) | Soft-Tissue Sarcoma (STS) Panel | Synergistic/Additive | > 1 (Synergistic) / ~1 (Additive) |
Signaling Pathways and Experimental Workflows
ATM Signaling in DNA Damage Response
Caption: ATM signaling pathway in response to DNA double-strand breaks.
Genome-Wide CRISPR-Cas9 Negative Selection Screen Workflow
Caption: Workflow for a negative selection CRISPR screen with this compound.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound for the CRISPR screen. This concentration should provide sufficient selective pressure without causing excessive cell death in the control population.
Materials:
-
Cas9-expressing target cell line
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader
Procedure:
-
Seed Cas9-expressing cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the screen (e.g., 7-14 days).
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 1000 nM. Include a DMSO-only control.
-
After 24 hours, replace the medium with the medium containing the different concentrations of this compound or DMSO.
-
Incubate the cells for a period equivalent to the planned screen duration (e.g., 10-14 days), refreshing the medium with the inhibitor every 2-3 days.
-
At the end of the incubation period, measure cell viability using a suitable assay.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
-
The optimal concentration for the screen is typically the IC20-IC30 (the concentration that inhibits cell growth by 20-30%), as this provides a good selective pressure to identify sensitizing gene knockouts.
Protocol 2: Genome-Wide CRISPR-Cas9 Negative Selection Screen
Objective: To identify genes whose knockout sensitizes cells to this compound.
Materials:
-
Cas9-expressing target cell line
-
Pooled lentiviral sgRNA library (e.g., GeCKO, Brunello)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Selection antibiotic (e.g., Puromycin)
-
This compound (at the predetermined optimal concentration)
-
DMSO
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-Generation Sequencing (NGS) platform and reagents
Procedure:
Part A: Lentivirus Production and Cell Transduction
-
Produce lentivirus by transfecting HEK293T cells with the sgRNA library plasmids and packaging plasmids.
-
Harvest the viral supernatant 48-72 hours post-transfection and filter it.
-
Determine the viral titer to calculate the appropriate volume for transduction.
-
Transduce the Cas9-expressing target cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library representation of at least 200-500 cells per sgRNA.
-
Begin selection with the appropriate antibiotic (e.g., puromycin) 24-48 hours post-transduction to eliminate non-transduced cells.
Part B: CRISPR Screen
-
After antibiotic selection, harvest a population of cells to serve as the "Day 0" or initial time point reference.
-
Split the remaining cell population into two groups: a control group treated with DMSO and a treatment group treated with the predetermined optimal concentration of this compound. Ensure that cell numbers are maintained to preserve library complexity.
-
Culture the cells for 14-21 days, passaging as necessary and maintaining the library representation at each passage. Replenish the medium with fresh DMSO or this compound every 2-3 days.
-
At the end of the screen, harvest the cells from both the control and treatment arms.
Part C: Sample Preparation and Data Analysis
-
Extract genomic DNA from the Day 0, control, and treated cell populations.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Prepare the PCR amplicons for next-generation sequencing.
-
Perform deep sequencing to determine the abundance of each sgRNA in each sample.
-
Analyze the sequencing data using bioinformatics tools like MAGeCK.[6] Compare the sgRNA abundance in the this compound treated sample to the DMSO control sample.
-
Identify sgRNAs that are significantly depleted in the treated population. The corresponding genes are candidate synthetic lethal partners with ATM inhibition.
Protocol 3: Validation of Candidate Hits
Objective: To validate that the knockout of a candidate gene identified in the screen indeed sensitizes cells to this compound.
Materials:
-
Cas9-expressing target cell line
-
Individual sgRNA constructs targeting the candidate gene(s) and a non-targeting control sgRNA
-
This compound
-
Reagents for cell viability or clonogenic survival assays
Procedure:
-
Individually transduce the Cas9-expressing target cells with lentivirus carrying sgRNAs for the candidate gene(s) or a non-targeting control.
-
Select the transduced cells with the appropriate antibiotic.
-
Confirm the knockout of the target gene by Western blot or genomic sequencing.
-
Perform a cell viability or clonogenic survival assay on the knockout and control cell lines in the presence of a range of concentrations of this compound.
-
A significant decrease in cell viability or survival in the gene-knockout cells compared to the control cells upon treatment with this compound validates the candidate hit.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound CAS#: 3033712-80-7 [m.chemicalbook.com]
- 4. CRISPR metabolic screen identifies ATM and KEAP1 as targetable genetic vulnerabilities in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Genome-wide CRISPR/Cas9 library screening identified ATM signaling network genes as critical drivers for resistance to ATR inhibition in soft-tissue sarcomas: synthetic lethality and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ATM Inhibitor-7 in Neurobiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia-telangiectasia mutated (ATM) is a serine/threonine protein kinase that plays a central role in the DNA damage response (DDR), cell cycle regulation, and oxidative stress homeostasis.[1][2][3] In the central nervous system, ATM is crucial for neuronal health and survival. Dysregulation of ATM signaling is implicated in several neurodegenerative diseases, including Ataxia-Telangiectasia (A-T), and has been linked to the neuronal cell cycle re-entry that precedes apoptosis in conditions like Alzheimer's disease.[1][4] ATM inhibitors are a class of small molecules that block the kinase activity of ATM, thereby preventing the phosphorylation of its downstream targets.[2][5] This inhibition can modulate cellular responses to DNA damage and other stressors, making ATM inhibitors valuable research tools and potential therapeutic agents in neurobiology.
ATM Inhibitor-7 is a potent and selective ATM inhibitor. While its applications have been predominantly explored in oncology, its mechanism of action holds significant promise for neurobiological research, particularly in studying the role of ATM in neuronal function, neurodegeneration, and as a potential neuroprotective agent.
Disclaimer: The majority of the following application notes and protocols are based on the known functions of ATM in neurobiology and data from other well-characterized ATM inhibitors. Specific experimental validation for this compound in neurobiological models is limited in publicly available literature. Researchers should use this information as a guide and optimize protocols for their specific experimental systems.
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant ATM inhibitors. This information is crucial for determining appropriate experimental concentrations.
| Inhibitor | IC50 (Biochemical) | Cell-based Potency | Brain Penetrance | Notes | Reference |
| This compound | 1.0 nM | Effective at 10-100 nM in cancer cell lines (SW620, HCT116) | Not reported | Induces apoptosis and G2/M arrest in combination with CPT-11 in cancer cells. | [6] |
| KU-55933 | 12.9 nM | EC50 of 270 nM in rat primary neurons | Limited | First-generation ATM inhibitor. | [7] |
| KU-60019 | 6.3 nM | EC50 of 130 nM in rat primary neurons | Good oral bioavailability (~37%) | Second-generation inhibitor with improved properties. | [7] |
| AZD1390 | 0.78 nM (in cell) | - | Excellent | Brain-penetrant inhibitor in clinical development for radiosensitization of brain tumors. | [8][9] |
| AZ32 | <6.2 nM (enzyme), 0.31 µM (in cell) | - | Orally bioavailable and blood-brain-barrier penetrating. | Radiosensitizes intracranial gliomas in mice. | [8] |
| M4076 | - | IC50 of 9-64 nM for inhibition of ATM/CHK2 phosphorylation | - | Potent and selective ATM inhibitor. | [10][11] |
Signaling Pathways and Experimental Workflows
ATM Signaling Pathway in Neurobiology
The following diagram illustrates the central role of ATM in response to DNA double-strand breaks (DSBs) and oxidative stress in a neuron, and where this compound acts. In neurodegenerative contexts, ATM activation can lead to cell cycle arrest or apoptosis.[1][3] In some scenarios, inhibition of ATM may be neuroprotective by preventing the activation of these downstream pathways.
Caption: ATM signaling cascade in neurons and the inhibitory action of this compound.
Experimental Workflow: Investigating Neuroprotection
This workflow outlines a typical experiment to assess the potential neuroprotective effects of this compound against a neurotoxic stimulus in primary neuronal cultures.
Caption: Workflow for assessing this compound's neuroprotective effects.
Experimental Protocols
Protocol 1: Inhibition of ATM Activity in Primary Neuronal Cultures
This protocol is designed to confirm the inhibitory activity of this compound on its target in a neuronal context.
Materials:
-
Primary neuronal cultures (e.g., cortical, hippocampal, or cerebellar granule neurons)
-
Neurobasal medium with B27 supplement
-
This compound (stock solution in DMSO)
-
DNA damaging agent (e.g., etoposide or ionizing radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-CHK2 (Thr68), anti-CHK2, anti-γH2AX, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Cell Culture: Plate primary neurons at an appropriate density and culture for at least 7 days in vitro to allow for maturation.
-
Pre-treatment: Pre-treat the neuronal cultures with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle (DMSO) for 1-2 hours.
-
Induction of DNA Damage: Induce DNA damage by adding a DNA-damaging agent (e.g., 10 µM etoposide for 1 hour) or by exposing the cells to ionizing radiation (e.g., 5 Gy).
-
Cell Lysis: After the desired post-treatment time (e.g., 1-2 hours), wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. A successful experiment will show a dose-dependent decrease in the phosphorylation of ATM, CHK2, and H2AX in the presence of this compound following DNA damage.
Protocol 2: Assessment of Neuroprotection using a Cell Viability Assay
This protocol assesses whether this compound can protect neurons from a neurotoxic insult.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound
-
Neurotoxic agent (e.g., glutamate, MPP+, or beta-amyloid oligomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 5x10^4 to 1x10^5 cells per well.
-
Treatment:
-
Control Group: Treat cells with vehicle.
-
Neurotoxin Group: Treat cells with the chosen neurotoxin at a pre-determined toxic concentration.
-
Neuroprotection Group: Pre-treat cells with this compound (e.g., 100 nM) for 1-2 hours, followed by the addition of the neurotoxin.
-
Inhibitor Control Group: Treat cells with this compound alone to assess its intrinsic toxicity.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the control group. An increase in viability in the neuroprotection group compared to the neurotoxin group would suggest a neuroprotective effect of this compound.
Protocol 3: Immunofluorescence Staining for DNA Damage Foci (γH2AX)
This protocol visualizes the effect of this compound on the formation of DNA damage foci in neurons.
Materials:
-
Primary neuronal cultures on glass coverslips
-
This compound
-
DNA damaging agent (e.g., etoposide)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA, 22.52 mg/mL glycine in PBST)
-
Primary antibody: anti-γH2AX
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treatment: Treat neuronal cultures on coverslips as described in Protocol 1 (steps 2 and 3).
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-γH2AX antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash and incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto glass slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus. Inhibition of ATM is expected to alter the dynamics of γH2AX foci formation and resolution.
Applications in Neurobiology Research
-
Studying the Role of DNA Damage in Neurodegeneration: this compound can be used to dissect the specific contribution of the ATM-mediated DNA damage response to neuronal apoptosis in models of diseases like Alzheimer's, Parkinson's, and Huntington's disease.[1]
-
Investigating Synaptic Function: ATM has been shown to have cytoplasmic functions and is involved in synaptic vesicle release.[1] this compound could be used to probe the role of ATM kinase activity in synaptic plasticity and neurotransmission.
-
Modulating Neuroinflammation: ATM inhibition in glial cells has been shown to affect the innate immune response, which can contribute to neurodegeneration.[4][12] this compound can be a tool to study the cross-talk between neurons and glia in the context of neuroinflammation.
-
Radiosensitization of Brain Tumors: For researchers in neuro-oncology, potent and brain-penetrant ATM inhibitors are of great interest for their ability to sensitize glioblastomas and other brain tumors to radiation therapy.[9] While the brain penetrance of this compound is unknown, this is a key area for future investigation.
Conclusion
This compound, as a potent and selective inhibitor of ATM kinase, represents a valuable tool for neurobiology research. By modulating the DNA damage response and other ATM-dependent signaling pathways, this inhibitor can help to elucidate the complex roles of ATM in neuronal health and disease. The provided protocols offer a starting point for researchers to explore the applications of this compound in their specific areas of interest. As with any new compound, careful dose-response studies and validation of target engagement are essential for robust and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 3. The role of ATM and DNA damage in neurons: upstream and downstream connections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
- 9. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATM kinase inhibition in glial cells activates the innate immune response and causes neurodegeneration in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATM Inhibitor-7 in Genomic Instability Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ATM Inhibitor-7, a potent and selective Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, in studies focused on genomic instability. Detailed protocols for key experimental assays are provided, along with data presentation and visualization tools to facilitate experimental design and interpretation.
Introduction to ATM and Genomic Instability
The ATM kinase is a master regulator of the DNA damage response (DDR), a complex signaling network that detects and repairs DNA lesions, particularly DNA double-strand breaks (DSBs).[1] Activated by DSBs, ATM orchestrates cell cycle checkpoints, DNA repair, and apoptosis to maintain genomic integrity.[1] Dysfunctional ATM signaling can lead to genomic instability, a hallmark of cancer, and increased sensitivity to DNA damaging agents.[2] ATM inhibitors are powerful tools to probe the intricacies of the DDR and to explore synthetic lethality strategies in cancer therapy.[3]
This compound is a highly potent and selective small molecule inhibitor of ATM kinase activity. Its use in a research setting allows for the temporal and dose-dependent inactivation of ATM, enabling the study of its role in various cellular processes related to genomic stability.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound based on available literature. These values provide a starting point for experimental design.
| Parameter | Value | Notes | Reference |
| IC50 | 1.0 nM | In vitro kinase assay |
| Cell-Based Assay | Cell Line(s) | Concentration Range | Observed Effect | Reference |
| Inhibition of p-ATM and p-Chk2 | SW620 | 3 - 250 nM | Dose-dependent decrease in phosphorylation following irradiation. | |
| Sensitization to CPT-11 | SW620, HCT116 | 10 - 100 nM | Increased sensitivity to the topoisomerase inhibitor CPT-11. | |
| Cell Cycle Arrest | SW620, HCT116 | up to 100 nM | In combination with CPT-11, induces G2/M arrest. | |
| Induction of Apoptosis | SW620, HCT116 | up to 100 nM | In combination with CPT-11, significantly increases apoptosis. |
Signaling Pathways and Experimental Workflows
ATM Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of ATM in the DNA damage response, highlighting key downstream targets involved in cell cycle control and DNA repair. Inhibition of ATM by this compound blocks these signaling cascades.
Caption: ATM Signaling Pathway in response to DNA double-strand breaks.
Experimental Workflow: Assessing Genomic Instability
This workflow outlines the key steps for investigating the effect of this compound on genomic instability following the induction of DNA damage.
Caption: Experimental workflow for studying genomic instability with this compound.
Detailed Experimental Protocols
Western Blot for ATM Signaling Pathway
Objective: To assess the inhibition of ATM kinase activity by measuring the phosphorylation of ATM (S1981) and its downstream target Chk2 (T68) following DNA damage.
Materials:
-
This compound
-
Cell culture medium, FBS, and supplements
-
DNA damaging agent (e.g., etoposide, doxorubicin, or ionizing radiation source)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ATM (S1981), anti-ATM, anti-p-Chk2 (T68), anti-Chk2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., SW620, HCT116) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 3, 10, 30 nM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induce DNA damage by adding a DNA damaging agent at a predetermined concentration or by exposing the cells to ionizing radiation (e.g., 1.5 or 3 Gy).
-
Incubate for the desired time post-damage (e.g., 1 hour).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Resolve equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of ATM and Chk2 in cells treated with this compound compared to the vehicle control following DNA damage.
Immunofluorescence for γH2AX Foci
Objective: To visualize and quantify DNA double-strand breaks by staining for γH2AX foci, a marker of DNA damage.
Materials:
-
This compound
-
Cells grown on coverslips in a multi-well plate
-
DNA damaging agent
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips and treat with this compound and a DNA damaging agent as described in the Western blot protocol.
-
Fix the cells at various time points post-damage (e.g., 1, 4, 24 hours) to assess DNA repair kinetics.
-
-
Immunostaining:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block for 1 hour with blocking buffer.
-
Incubate with anti-γH2AX primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides with antifade mounting medium.
-
Capture images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
Expected Outcome: An initial suppression of γH2AX foci formation at early time points due to ATM inhibition, followed by a potential increase and persistence of foci at later time points, indicating impaired DNA repair.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the cell cycle distribution of a cell population following treatment with this compound and a DNA damaging agent.
Materials:
-
This compound
-
DNA damaging agent
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells in culture plates as previously described for 24-72 hours.
-
Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension.
-
-
Fixation and Staining:
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
-
Expected Outcome: In combination with a DNA damaging agent, this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.
Apoptosis Assay using Annexin V Staining
Objective: To quantify the percentage of apoptotic cells following treatment with this compound and a DNA damaging agent.
Materials:
-
This compound
-
DNA damaging agent
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells as described for 24-72 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add additional 1X Binding Buffer to each sample before analysis.
-
-
Flow Cytometry:
-
Analyze the samples immediately on a flow cytometer.
-
Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Expected Outcome: An increase in the percentage of early and late apoptotic cells in populations treated with this compound in combination with a DNA damaging agent.
Logical Relationship Diagram
This diagram illustrates the logical consequences of ATM inhibition in the context of DNA damage, leading to increased genomic instability.
Caption: Logical consequences of ATM inhibition on genomic stability.
References
Troubleshooting & Optimization
ATM Inhibitor-7 solubility issues and solutions
Welcome to the technical support center for ATM Inhibitor-7. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers and scientists effectively use this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with a reported IC50 value of 1.0 nM.[1] ATM kinase is a critical regulator of the DNA damage response (DDR) pathway, particularly in response to DNA double-strand breaks (DSBs).[2][3] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets, thereby disrupting cell cycle checkpoints, DNA repair, and apoptosis.[4][5]
Q2: In what solvents can I dissolve this compound?
Q3: I am observing precipitation of the compound in my cell culture media. What can I do?
Precipitation in aqueous media is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Lower the final concentration: The compound may be exceeding its solubility limit in the aqueous buffer. Try using a lower final concentration.
-
Increase the DMSO concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 0.5%) might help maintain solubility. However, it is essential to run a vehicle control to ensure the DMSO concentration is not affecting your experimental results.[10]
-
Prepare fresh dilutions: Do not store diluted aqueous solutions of the inhibitor for extended periods. Prepare fresh dilutions from the DMSO stock solution for each experiment.
-
Sonication: Briefly sonicating the stock solution before dilution may help dissolve any micro-precipitates.
-
Warm the media: Gently warming the cell culture media to 37°C before adding the inhibitor can sometimes aid in solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous buffer/media | Exceeding solubility limit. | Decrease the final concentration of the inhibitor. Prepare fresh dilutions from a DMSO stock for each experiment. A slight, controlled increase in the final DMSO concentration (with appropriate vehicle controls) may also help. |
| Inconsistent experimental results | Degradation of the compound. | Aliquot the DMSO stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light. |
| No observable effect of the inhibitor | Incorrect concentration or inactive compound. | Verify the concentration of your stock solution. Test a range of concentrations to determine the optimal dose for your cell line and assay. Confirm the activity of the inhibitor by performing a Western blot for downstream targets of ATM, such as phospho-Chk2. |
| Cell death in control group | High DMSO concentration. | Ensure the final DMSO concentration in your vehicle control and experimental wells is identical and non-toxic to your cells (typically below 0.5%). |
Experimental Protocols
General Protocol for Preparing this compound Working Solutions
-
Prepare a high-concentration stock solution: Dissolve the this compound powder in 100% DMSO to create a stock solution (e.g., 10 mM). Ensure the powder is completely dissolved. This stock solution can be aliquoted and stored at -20°C or -80°C.
-
Prepare an intermediate dilution (optional): Depending on the final desired concentration, you may want to make an intermediate dilution of the stock solution in DMSO.
-
Prepare the final working solution: Directly before use, dilute the DMSO stock solution into pre-warmed (37°C) cell culture media or assay buffer to the desired final concentration. Gently mix by pipetting or inverting the tube. Ensure the final DMSO concentration is kept to a minimum (e.g., <0.5%).
Western Blot for Inhibition of ATM Signaling
-
Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Induce DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA damaging agent (e.g., etoposide or ionizing radiation).
-
Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-ATM (Ser1981), phospho-Chk2 (Thr68), and total ATM and Chk2 as loading controls. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the phosphorylated forms of ATM and Chk2 with increasing concentrations of this compound indicates successful inhibition of the ATM pathway.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. abeomics.com [abeomics.com]
- 4. scbt.com [scbt.com]
- 5. Transient ATM Kinase Inhibition Disrupts DNA Damage–Induced Sister Chromatid Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ATM Inhibitor-7 Concentration In Vitro
Welcome to the technical support center for ATM Inhibitor-7. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical protein kinase that is activated by DNA double-strand breaks (DSBs) and plays a central role in the DNA damage response (DDR) pathway.[3][4][5] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets, thereby disrupting DNA repair, cell cycle checkpoints, and apoptosis.[6] This sensitizes cancer cells to DNA-damaging agents.
Q2: What is the IC50 of this compound?
A2: this compound has a reported IC50 value of 1.0 nM, indicating it is a highly potent inhibitor of the ATM kinase.[1][2]
Q3: What is a good starting concentration for my in vitro experiment?
A3: A good starting point for in vitro experiments is to test a concentration range around the IC50 value. Based on published data, concentrations ranging from 3 nM to 250 nM have been shown to be effective in cell-based assays.[1][7] For initial experiments, a range of 10 nM to 100 nM is recommended. However, the optimal concentration will be cell line and assay-dependent, so a dose-response experiment is crucial.
Q4: How should I prepare and store this compound?
A4: Please refer to the manufacturer's data sheet for specific instructions on solubility and storage. Generally, kinase inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution, which is then aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed. | Suboptimal inhibitor concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. | Perform a dose-response experiment (e.g., 1 nM to 1 µM) to determine the optimal concentration. |
| Incorrect assessment of ATM activity: The readout for ATM inhibition may not be sensitive enough or appropriately timed. | Use a reliable downstream marker of ATM activity, such as phosphorylation of Chk2 (p-Chk2) or ATM autophosphorylation (p-ATM S1981).[1][8][9] Ensure you are collecting samples at an appropriate time point after treatment and induction of DNA damage. | |
| Inhibitor degradation: Improper storage or handling may have led to the degradation of the inhibitor. | Ensure the inhibitor is stored correctly as per the manufacturer's instructions. Use freshly prepared dilutions for your experiments. | |
| High cellular toxicity observed, even at low concentrations. | Off-target effects: While this compound is selective, high concentrations may lead to off-target effects. | Lower the concentration of the inhibitor. Confirm the observed toxicity is due to ATM inhibition by using a rescue experiment or a second, structurally different ATM inhibitor. |
| Cell line sensitivity: Your cell line may be particularly sensitive to ATM inhibition. | Perform a viability assay (e.g., MTT or CellTiter-Glo) with a wide range of concentrations to determine the cytotoxic threshold for your specific cell line. | |
| Inconsistent results between experiments. | Variability in experimental conditions: Minor variations in cell density, inhibitor incubation time, or the timing of DNA damage induction can lead to inconsistent results. | Standardize your protocols meticulously. Ensure consistent cell seeding densities and incubation times. |
| Inhibitor precipitation: The inhibitor may be precipitating out of the media at the concentration used. | Check the solubility of this compound in your cell culture media. If necessary, adjust the final DMSO concentration (typically keeping it below 0.5%). |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.
Table 1: In Vitro IC50 and Effective Concentrations of this compound
| Parameter | Value | Cell Lines | Assay | Reference |
| IC50 | 1.0 nM | - | Biochemical Assay | [1][2] |
| Effective Concentration | 10, 30, 100 nM | SW620, HCT116 | Cell Proliferation (in combination with CPT-11) | [1][7] |
| Effective Concentration | 0-100 nM | SW620, HCT116 | Cell Cycle Analysis (in combination with CPT-11) | [1][7] |
| Effective Concentration | 0-100 nM | SW620, HCT116 | Apoptosis Analysis (in combination with CPT-11) | [1][7] |
| Effective Concentration | 3, 9, 27, 83, 250 nM | SW620 | Western Blot (p-ATM and p-Chk2 inhibition) | [1] |
Key Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using Western Blot
This protocol describes how to determine the effective concentration of this compound by assessing the phosphorylation of a downstream target, Chk2.
-
Cell Seeding: Seed your cells of interest in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 1, 3, 10, 30, 100, 300 nM) for 1-2 hours. Include a DMSO-only vehicle control.
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., etoposide or ionizing radiation).
-
Cell Lysis: After the desired time point (e.g., 1-2 hours post-damage), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Chk2 (Thr68) and total Chk2 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Analysis: Quantify the band intensities and normalize the p-Chk2 signal to total Chk2 and the loading control. The optimal concentration is the lowest concentration that achieves maximal inhibition of Chk2 phosphorylation.
Protocol 2: Cell Viability Assay (MTT)
This protocol is for assessing the cytotoxic effect of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the media volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 for cytotoxicity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. abeomics.com [abeomics.com]
- 5. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 6. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ATM Inhibitor-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ATM Inhibitor-7. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase with a reported IC50 of 1.0 nM.[1] ATM is a critical protein kinase that is activated by DNA double-strand breaks (DSBs) and initiates a signaling cascade to promote DNA repair, cell cycle arrest, or apoptosis.[2][3] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets, thereby disrupting the cellular response to DNA damage.[4] This can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[3]
Q2: What are the expected on-target effects of this compound in cell-based assays?
In response to DNA damage (e.g., induced by ionizing radiation or chemotherapeutics), effective inhibition of ATM by this compound is expected to result in:
-
Decreased phosphorylation of ATM substrates: A reduction in the phosphorylation of ATM itself (p-ATM at Ser1981) and its downstream targets such as Chk2 (p-Chk2 at Thr68), p53 (p-p53 at Ser15), and H2AX (γH2AX).[1][5]
-
Abrogation of cell cycle checkpoints: Particularly the G1/S and G2/M checkpoints, leading to cell cycle progression despite the presence of DNA damage.[1]
-
Increased apoptosis: When used in combination with DNA-damaging agents, ATM inhibition can lead to an increase in programmed cell death.[1]
-
Enhanced sensitivity to DNA-damaging agents: Increased cell death and reduced clonogenic survival when combined with treatments that induce DSBs.
Q3: Are there known off-target effects for this compound?
-
ATR (Ataxia-Telangiectasia and Rad3-related): Another key kinase in the DNA damage response, primarily activated by single-strand DNA breaks and replication stress.
-
DNA-PK (DNA-dependent Protein Kinase): Crucial for the non-homologous end joining (NHEJ) pathway of DNA repair.
-
mTOR (mammalian Target of Rapamycin): A central regulator of cell growth, proliferation, and metabolism.
Some ATM inhibitors have also shown activity against other kinases like Src.[2] It is crucial to perform experiments to rule out these potential off-target effects in your specific model system.
Troubleshooting Guides
Problem 1: No observable effect of this compound on downstream signaling (e.g., no change in p-Chk2 levels after DNA damage).
-
Possible Cause 1: Inhibitor Inactivity.
-
Troubleshooting:
-
Verify the identity and purity of the this compound compound.
-
Ensure proper storage conditions (typically -20°C or -80°C, desiccated).
-
Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them for experiments. Avoid repeated freeze-thaw cycles.
-
-
-
Possible Cause 2: Suboptimal Experimental Conditions.
-
Troubleshooting:
-
Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. A typical starting range is 10-1000 nM.
-
Pre-incubation time: The inhibitor needs to be added prior to inducing DNA damage. Optimize the pre-incubation time (typically 1-2 hours).
-
Time course: The phosphorylation of ATM targets is transient. Perform a time-course experiment after DNA damage to identify the peak of signaling and the optimal time point for analysis.
-
-
-
Possible Cause 3: Cell Line Specificity.
-
Troubleshooting:
-
Confirm that your cell line has a functional ATM signaling pathway. Cells with mutations in ATM or downstream components may not show the expected response.
-
Consider using a positive control cell line known to have a robust ATM-dependent DNA damage response.
-
-
Problem 2: Unexpected cellular phenotype or toxicity observed.
-
Possible Cause 1: Off-target Effects.
-
Troubleshooting:
-
Lower the concentration: Use the lowest effective concentration of this compound determined from your dose-response experiments to minimize off-target effects.
-
Orthogonal validation: Use a structurally different ATM inhibitor to confirm that the observed phenotype is due to ATM inhibition and not an off-target effect of a specific chemical scaffold.
-
Assess other PIKK pathways: Check for the inhibition of other PIKK family members like ATR and DNA-PK. For example, assess ATR-mediated Chk1 phosphorylation in response to UV radiation or DNA-PK-dependent signaling.
-
-
-
Possible Cause 2: General Cellular Stress or Toxicity.
-
Troubleshooting:
-
Vehicle control: Ensure you have a vehicle-only (e.g., DMSO) control to account for any solvent-induced toxicity.
-
Cell viability assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of inhibitor concentrations to determine its cytotoxic profile in your cell line.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for ATM inhibitors. Note that specific data for "this compound" is limited, so data for other well-characterized, selective ATM inhibitors are provided for comparison and as a reference for expected potency and selectivity.
Table 1: Potency of Selected ATM Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Conditions |
| This compound | ATM | 1.0 | Biochemical Assay |
| KU-55933 | ATM | 12.9 | Biochemical Assay |
| KU-60019 | ATM | 6.3 | Biochemical Assay |
| AZD0156 | ATM | 0.58 | Cell-based Assay |
| M3541 | ATM | 0.25 | Biochemical Assay (at ATP Km) |
Table 2: Selectivity Profile of M3541 (as an example of a selective ATM inhibitor)
| Kinase | IC50 (nM) | Fold Selectivity vs. ATM |
| ATM | 0.25 | 1 |
| DNA-PK | 15 | 60 |
| PI3Kα | >10,000 | >40,000 |
| PI3Kβ | >10,000 | >40,000 |
| PI3Kγ | >10,000 | >40,000 |
| PI3Kδ | >10,000 | >40,000 |
| mTOR | >10,000 | >40,000 |
| ATR | >10,000 | >40,000 |
| (Data for M3541 from reference) |
Experimental Protocols
Western Blot for ATM Signaling Pathway
Objective: To assess the phosphorylation status of ATM and its downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (6-8% for large proteins like ATM)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ATM (Ser1981)
-
Rabbit anti-ATM
-
Rabbit anti-phospho-Chk2 (Thr68)
-
Mouse anti-Chk2
-
Mouse anti-β-Actin or other loading control
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Pre-treat with this compound or vehicle for the desired time (e.g., 1-2 hours).
-
Induce DNA damage (e.g., 10 Gy ionizing radiation) and incubate for the desired time (e.g., 30-60 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Add ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Immunofluorescence for γH2AX Foci
Objective: To visualize and quantify DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Protocol:
-
Cell Treatment and Fixation:
-
Treat cells on coverslips as described for the Western blot protocol.
-
Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash with PBS and permeabilize for 10 minutes.
-
Wash with PBS and block for 1 hour.
-
-
Antibody Staining:
-
Incubate with primary antibody overnight at 4°C.
-
Wash with PBS and incubate with fluorescent secondary antibody for 1 hour in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS and counterstain with DAPI.
-
Mount coverslips onto slides with antifade medium.
-
Image using a fluorescence microscope and quantify foci per nucleus.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Single-cell suspension
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation:
-
Treat cells and harvest by trypsinization.
-
Wash with PBS and resuspend the cell pellet.
-
Fix cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge fixed cells and wash with PBS.
-
Resuspend in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Use software to model the cell cycle distribution based on DNA content (PI fluorescence).
-
Apoptosis Assay by Annexin V-FITC and PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Single-cell suspension
-
Annexin V Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Staining:
-
Treat cells and harvest, including any floating cells from the media.
-
Wash with cold PBS and resuspend in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples immediately on a flow cytometer.
-
Differentiate cell populations:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Visualizations
Caption: ATM Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues with this compound.
Caption: An overview of the experimental workflow for validating this compound effects.
References
- 1. Inhibition of ATM kinase activity does not phenocopy ATM protein disruption: Implications for the clinical utility of ATM kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of PIKK family kinase inhibitors: A new age cancer therapeutics [imrpress.com]
- 4. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce ATM Inhibitor-7 toxicity in cells
Welcome to the technical support center for ATM Inhibitor-7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments while managing potential cellular toxicity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high levels of cytotoxicity with this compound at concentrations expected to be effective. What could be the cause?
A1: High cytotoxicity can stem from several factors. Firstly, ensure accurate dilution of your stock solution, as errors in concentration are a common source of unexpected toxicity. Secondly, the sensitivity to ATM inhibition can vary significantly between different cell lines. It is crucial to determine the optimal concentration for your specific cell model through a dose-response experiment. Lastly, prolonged exposure to the inhibitor, even at an effective concentration, can lead to increased cell death.
Q2: How can we distinguish between on-target and off-target toxicity of this compound?
A2: Differentiating between on-target and off-target effects is critical. On-target toxicity arises from the intended inhibition of the ATM kinase, leading to apoptosis or cell cycle arrest, particularly in cells reliant on ATM for DNA damage repair. Off-target toxicity results from the inhibitor binding to other kinases or cellular proteins. To investigate this, you can perform a Western blot analysis to confirm the inhibition of ATM signaling (e.g., decreased phosphorylation of p53 and CHK2). If you observe cytotoxicity at concentrations that do not effectively inhibit the ATM pathway, it may suggest off-target effects. Comparing the inhibitor's effect in cells with and without functional ATM (e.g., using siRNA knockdown or knockout cell lines) can also help elucidate on-target versus off-target effects.
Q3: What is the recommended approach for optimizing the concentration and incubation time of this compound?
A3: A systematic approach is recommended. Start with a broad range of concentrations (e.g., from 1 nM to 10 µM) and a fixed, intermediate incubation time (e.g., 24 hours). Assess cell viability using an MTT or similar assay to determine the IC50 value for cytotoxicity. Concurrently, perform a Western blot to assess the inhibition of ATM pathway markers at the same concentrations. The optimal concentration should effectively inhibit the target with minimal cytotoxicity. Once a concentration is chosen, you can further optimize the incubation time (e.g., 6, 12, 24, 48 hours) to achieve the desired biological effect.
Q4: Can we combine this compound with other compounds to reduce its toxicity?
A4: While combining this compound with other agents is often aimed at enhancing efficacy, some combinations might indirectly allow for lower, less toxic doses of the inhibitor to be used. For instance, combining the ATM inhibitor with a DNA-damaging agent may potentiate the desired effect, allowing for a reduction in the ATM inhibitor concentration.[1] However, it is important to note that such combinations can also lead to synergistic toxicity, and careful dose-response studies are essential.
Data Summary Tables
Table 1: Representative Potency of Selective ATM Inhibitors
| Inhibitor | Target IC50 (nM) | Cell Line Example | Reference |
| This compound | 1.0 | SW620, HCT116 | [2] |
| KU-55933 | 12.9 | Various | [3] |
| KU-60019 | ~3.0 | Glioma, Fibroblast | [4] |
| AZD0156 | 0.58 | Various | [2] |
Table 2: Troubleshooting Guide for Unexpected Cytotoxicity
| Observation | Potential Cause | Recommended Action |
| High cell death at low concentrations | - Calculation error- High cell line sensitivity | - Verify stock concentration and dilutions- Perform a detailed dose-response curve (e.g., 0.1 nM to 1 µM)- Reduce incubation time |
| No clear dose-response | - Compound precipitation- Inactive compound | - Check solubility in media- Use a fresh aliquot of the inhibitor |
| Discrepancy between viability and target inhibition | - Off-target effects- Assay interference | - Perform Western blot for p-ATM, p-p53, p-CHK2- Use an alternative viability assay (e.g., LDH release vs. metabolic) |
| Toxicity varies between experiments | - Inconsistent cell density- Variation in cell health | - Standardize seeding density- Use cells at a consistent passage number and confluency |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.[5][6]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor (and a vehicle control).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7][8]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Incubate for an additional 4 hours at 37°C or until the crystals are fully dissolved.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for ATM Signaling Pathway
This protocol is for verifying the on-target activity of this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-ATM, anti-p-p53 (Ser15), anti-p53, anti-p-CHK2 (Thr68), anti-CHK2, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for the desired time. It is often beneficial to induce DNA damage (e.g., with ionizing radiation or a chemotherapeutic agent) to robustly activate the ATM pathway.
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[9][10]
Visualizations
Caption: ATM Signaling Pathway and the Action of this compound.
Caption: Workflow for Optimizing this compound Treatment.
Caption: Logic Diagram for Troubleshooting this compound Toxicity.
References
- 1. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. protocols.io [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
ATM Inhibitor-7 stability in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability, storage, and handling of ATM Inhibitor-7. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound upon receipt?
Upon receipt, this compound powder should be stored at -20°C for long-term stability. The product is typically shipped at room temperature, and short-term exposure to ambient temperatures is not expected to affect its quality.[1]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this class of compounds. To prepare the stock solution, centrifuge the vial to ensure all the powder is at the bottom. Dissolve the compound in the appropriate volume of solvent to achieve the desired concentration.
Q3: What is the recommended storage condition for this compound stock solutions?
Stock solutions of this compound should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -20°C or -80°C.[2] General guidelines suggest that solutions stored at -20°C for more than one month should be re-evaluated for efficacy.[1][3]
Q4: What is the solubility of this compound in common solvents?
Troubleshooting Guide
Q1: My this compound precipitated when I diluted the DMSO stock solution in my aqueous experimental buffer (e.g., PBS or cell culture medium). What should I do?
Precipitation upon dilution of a DMSO stock in an aqueous buffer is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in the buffer.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to minimize solvent effects on your cells or assay.[2]
-
Sonication: Gentle sonication of the solution after dilution may help to redissolve any precipitate.
-
Warming: Gently warming the solution (e.g., to 37°C) might aid in dissolution, but be cautious as this could potentially degrade the compound.
-
Use of Surfactants or Co-solvents: In some cases, the use of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG300) in the final solution can help to maintain solubility.
Q2: I am seeing inconsistent results in my experiments. Could the stability of this compound be a factor?
Inconsistent results can be due to several factors, including compound stability. To address this:
-
Freshly Prepared Solutions: Whenever possible, use freshly prepared working solutions for your experiments.
-
Proper Storage: Ensure that your stock solutions are stored correctly, as described in the FAQs, to minimize degradation. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[2]
-
Re-evaluation of Stored Solutions: If you are using a stock solution that has been stored for an extended period (e.g., over a month at -20°C), it is advisable to re-confirm its activity.[1][3]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Long-term |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 1 month at -20°C (re-evaluation recommended after this period) |
Table 2: General Solubility Profile of this compound (Qualitative)
| Solvent | Solubility |
| DMSO | Soluble |
| Aqueous Buffers (e.g., PBS) | Low Solubility |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 452.55 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of this compound, add 220.97 µL of DMSO. Calculation: (1 mg / 452.55 g/mol ) / 10 mmol/L = 0.00022097 L = 220.97 µL
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: ATM Signaling Pathway Inhibition by this compound.
Caption: Recommended workflow for this compound handling.
References
common pitfalls in ATM Inhibitor-7 experiments
Welcome to the technical support center for ATM Inhibitor-7. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the relevant signaling pathways.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM kinase is a critical component of the DNA damage response (DDR) pathway, which is activated by DNA double-strand breaks (DSBs). By blocking the activity of ATM, this compound prevents the repair of damaged DNA in cancer cells, leading to an accumulation of DNA damage and ultimately, cell death (apoptosis). This inhibitory action is particularly effective in cancer cells due to their high rate of proliferation and inherent DNA damage.
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in cancer research for several applications:
-
Sensitizing cancer cells to DNA-damaging agents: It is often used in combination with chemotherapy drugs (like CPT-11) or radiation therapy to enhance their anti-tumor effects.
-
Inducing apoptosis and cell cycle arrest: Studies have shown that this compound, particularly in combination with other agents, can induce apoptosis and cause cell cycle arrest at the G2/M phase.
-
Investigating the DNA damage response (DDR) pathway: As a selective inhibitor, it serves as a valuable tool to study the specific role of ATM kinase in cellular signaling pathways related to DNA repair.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For optimal stability, this compound should be stored as a powder at -20°C for up to three years. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. It is advisable to use fresh, moisture-absorbing DMSO to ensure maximum solubility. Once dissolved, aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of ATM inhibitors?
A4: While newer generations of ATM inhibitors are designed for high selectivity, off-target effects are a potential concern with any kinase inhibitor. Some early-generation ATM inhibitors were found to target other kinases. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of ATM and not an off-target interaction. Comparing results with ATM knockdown experiments can help confirm on-target activity.
II. Troubleshooting Guides
This section addresses common pitfalls and unexpected results you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line and experimental conditions. |
| Poor inhibitor solubility or stability. | Ensure the inhibitor is fully dissolved in a suitable solvent like fresh DMSO. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Cell line is resistant to ATM inhibition. | Some cancer cell lines may have alternative DNA repair pathways that compensate for ATM inhibition. Consider using cell lines with known ATM dependency or combining this compound with other inhibitors (e.g., PARP inhibitors) to induce synthetic lethality. | |
| High cell toxicity in control group | High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent in your culture medium is low (typically <0.1%) and non-toxic to your cells. Run a vehicle-only control to assess solvent toxicity. |
| Inhibitor is cytotoxic as a monotherapy in the specific cell line. | While often used in combination, some ATM inhibitors can induce cell death on their own in certain cancer cell lines with high baseline levels of DNA damage. Lower the concentration or incubation time. | |
| Inconsistent results between experiments | Variability in experimental conditions. | Maintain consistency in cell passage number, seeding density, inhibitor preparation, and incubation times. |
| Inhibitor degradation. | Ensure proper storage of the inhibitor stock solution (aliquoted at -20°C). | |
| Unexpected changes in downstream signaling pathways | Off-target effects of the inhibitor. | Include a negative control (e.g., an inactive analog of the inhibitor if available) and a positive control (e.g., a known ATM-dependent signaling event). Validate key findings using a non-pharmacological approach like siRNA-mediated ATM knockdown. |
| Crosstalk between signaling pathways. | The inhibition of ATM can lead to compensatory activation of other DNA repair pathways, such as those involving ATR kinase. Analyze multiple downstream targets to get a comprehensive understanding of the cellular response. |
III. Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
A. Western Blotting for ATM Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of ATM and its downstream targets like Chk2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels (6% for ATM)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-Chk2 (Thr68), anti-Chk2)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with this compound at the desired concentrations for the specified time. Include a vehicle control (DMSO). To induce DNA damage and activate the ATM pathway, you can co-treat with a DNA-damaging agent like etoposide or irradiate the cells.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
B. Cell Viability Assay (MTT/MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, alone or in combination with a DNA-damaging agent. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.
-
For MTS assay: Add MTS solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
C. Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the distribution of cells in different phases of the cell cycle.
Materials:
-
Flow cytometry tubes
-
PBS
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the Western Blotting protocol.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
IV. Signaling Pathways and Experimental Workflows
A. ATM Signaling Pathway in Response to DNA Double-Strand Breaks
Caption: ATM signaling pathway initiated by DNA double-strand breaks.
B. Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating this compound.
ATM Inhibitor-7 experimental controls and best practices
Welcome to the technical support center for ATM Inhibitor-7. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1] ATM is a critical protein in the DNA Damage Response (DDR) pathway, which is activated by DNA double-strand breaks (DSBs).[2] By inhibiting the kinase activity of ATM, this compound prevents the phosphorylation of downstream targets, thereby blocking DNA repair, cell cycle arrest, and apoptosis that are normally initiated by ATM in response to DNA damage.[2]
Q2: What is the IC50 of this compound?
A2: this compound has a reported IC50 value of 1.0 nM, indicating high potency.[1]
Q3: In which solvents is this compound soluble?
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, ATM inhibitors are typically stored as a powder at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of ATM activity (e.g., no reduction in p-Chk2 levels). | Inhibitor Degradation: Improper storage or handling of the inhibitor. | Ensure the inhibitor is stored correctly (powder at -20°C, DMSO stock at -80°C). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Incorrect Concentration: The concentration of the inhibitor is too low to be effective in the specific cell line or experimental setup. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations for this compound have been reported in the range of 10-250 nM.[1][7] | |
| Cell Line Resistance: The cell line used may have intrinsic or acquired resistance to ATM inhibition. | Consider using a different cell line or investigating the genetic background of your current cell line for mutations that may affect the ATM pathway. | |
| Experimental Protocol: Issues with the assay itself, such as antibody quality or buffer composition. | Validate your antibodies and optimize your Western blot protocol. Ensure phosphatase inhibitors are included in lysis buffers when detecting phosphorylated proteins. | |
| Observed Cell Death at Low Inhibitor Concentrations. | Off-Target Effects: At higher concentrations, some kinase inhibitors can have off-target effects. | While this compound is reported to be selective, it's good practice to perform a dose-response curve to identify a concentration that inhibits ATM without causing significant off-target toxicity. Consider using a structurally different ATM inhibitor as a control. |
| Cell Line Sensitivity: The cell line may be particularly sensitive to ATM inhibition. | Lower the concentration of the inhibitor and/or reduce the incubation time. | |
| Variability in Cell Viability Assay Results. | Inhibitor Precipitation: The inhibitor may be precipitating out of the cell culture medium. | Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to maintain inhibitor solubility. Visually inspect the medium for any signs of precipitation. |
| Uneven Cell Seeding: Inconsistent cell numbers across wells. | Ensure proper cell counting and seeding techniques to achieve a uniform cell monolayer. | |
| Assay Timing: The time point for measuring viability may not be optimal. | Perform a time-course experiment to determine the best time point to observe the desired effect of the inhibitor. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Conditions |
| IC50 | 1.0 nM | Not specified | Biochemical assay |
| Effective Concentration | 10, 30, 100 nM | SW620, HCT116 | In combination with 100 nM CPT-11 for 5 days |
| Effect on p-ATM and p-Chk2 | 3, 9, 27, 83, 250 nM | SW620 | Dose-dependent decrease under 1.5 or 3 Gy irradiation |
| Apoptosis Induction | 0-100 nM | SW620, HCT116 | In combination with CPT-11 for 72 hours |
| Cell Cycle Arrest (G2/M) | 0-100 nM | SW620, HCT116 | In combination with CPT-11 for 24 hours |
Table 2: In Vivo Efficacy of this compound
| Dosage | Administration Route | Animal Model | Combination Agent | Outcome |
| 5 mg/kg | Intraperitoneal (i.p.), once daily for 23 days | Mice | CPT-11 (5 mg/kg, i.p., once a week) | Increased antitumor activity of CPT-11 |
Experimental Protocols
Protocol 1: Western Blot Analysis of ATM Pathway Inhibition
This protocol describes the detection of phosphorylated ATM (p-ATM) and its downstream target p-Chk2 to confirm the inhibitory activity of this compound.
1. Cell Culture and Treatment:
-
Seed cells (e.g., SW620) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 3, 10, 30, 100, 250 nM) for 1-2 hours.
-
Induce DNA damage by treating with a DNA-damaging agent (e.g., etoposide, doxorubicin) or by irradiation (e.g., 1.5 or 3 Gy).
-
Include a vehicle control (e.g., DMSO) and a positive control (DNA damage induction without inhibitor).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ATM (Ser1981), total ATM, p-Chk2 (Thr68), total Chk2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTS/MTT Assay)
This protocol measures the effect of this compound on cell viability, often in combination with a DNA-damaging agent.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
2. Treatment:
-
Treat cells with a serial dilution of this compound, both alone and in combination with a fixed concentration of a DNA-damaging agent (e.g., CPT-11).
-
Include wells with untreated cells (vehicle control) and cells treated only with the DNA-damaging agent.
3. Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
4. MTS/MTT Reagent Addition:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan.
5. Absorbance Measurement:
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.
Visualizations
Caption: ATM Signaling Pathway and the point of intervention for this compound.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
interpreting unexpected results with ATM Inhibitor-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using ATM Inhibitor-7.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] It functions by competing with ATP for the kinase domain of ATM, thereby preventing the autophosphorylation of ATM at Serine 1981 and the subsequent phosphorylation of its downstream targets.[3][4] This inhibition of ATM activity disrupts the DNA damage response (DDR) pathway, leading to defects in cell cycle checkpoints and DNA repair.[1][5]
Q2: What is the primary application of this compound in research?
This compound is primarily used as a tool to study the role of ATM in the DNA damage response. It is often used in combination with DNA-damaging agents, such as ionizing radiation (IR) or chemotherapeutics like CPT-11, to sensitize cancer cells to these treatments.[2] By inhibiting DNA repair, this compound can enhance the cytotoxic effects of these agents.[2]
Q3: What are the expected cellular effects of this compound?
When used in combination with a DNA-damaging agent, this compound is expected to:
-
Decrease the phosphorylation of ATM (p-ATM Ser1981) and its downstream substrate Chk2 (p-Chk2 Thr68).[2]
-
Induce cell cycle arrest, typically at the G2/M phase.[2]
-
Increase apoptosis.[2]
-
Enhance the sensitivity of cancer cells to the DNA-damaging agent.[2]
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the solid compound desiccated at -20°C. Stock solutions in DMSO can be stored at -20°C for several months, but it is advisable to use them as soon as possible after preparation.[1]
Troubleshooting Guides
Unexpected Result 1: No sensitization to DNA-damaging agent observed.
Q: I'm not seeing an enhanced cytotoxic effect when I combine this compound with my DNA-damaging agent. What could be the reason?
Possible Causes and Solutions:
-
Suboptimal Concentration of this compound: The concentration of the inhibitor may be too low to achieve sufficient ATM inhibition.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. You can assess the inhibition of ATM activity by Western blotting for p-ATM (Ser1981) and p-Chk2 (Thr68).
-
-
Cell Line Resistance: The cell line you are using may have intrinsic resistance mechanisms.
-
Inhibitor Instability: The inhibitor may have degraded due to improper storage or handling.
-
Solution: Ensure the inhibitor is stored correctly and prepare fresh stock solutions.
-
-
Experimental Timing: The timing of inhibitor addition relative to the DNA-damaging agent may not be optimal.
-
Solution: Typically, pre-incubation with the ATM inhibitor for 1-2 hours before adding the DNA-damaging agent is effective. However, you may need to optimize this timing for your specific experimental setup.
-
Unexpected Result 2: High toxicity of this compound as a monotherapy.
Possible Causes and Solutions:
-
High Inhibitor Concentration: At high concentrations, some kinase inhibitors can have off-target effects, leading to unexpected toxicity.[8]
-
Solution: Lower the concentration of this compound to a range where it is selective for ATM. The IC50 for this compound is 1.0 nM, and it has been used in cell culture at concentrations ranging from 10 to 100 nM.[2]
-
-
Off-Target Effects: Although this compound is reported to be selective, it's possible it affects other kinases at higher concentrations. For example, the related ATM inhibitor AZD0156 is over 1,000-fold more selective for ATM than for other related kinases like ATR, mTOR, and PI3K-alpha.[9]
-
Solution: If you suspect off-target effects, you can test the inhibitor against a panel of kinases.
-
-
Synthetic Lethality: Your cell line may have a specific genetic background that makes it particularly sensitive to ATM inhibition alone. For instance, some tumors are heavily reliant on ATM for survival.[5]
Unexpected Result 3: No decrease in p-ATM or p-Chk2 levels after treatment.
Q: My Western blot is not showing the expected decrease in phosphorylated ATM or Chk2 after treatment with this compound. What's wrong?
Possible Causes and Solutions:
-
Ineffective DNA Damage: ATM is activated in response to DNA double-strand breaks. If your DNA-damaging agent is not causing sufficient damage, you won't see ATM activation and therefore won't be able to measure its inhibition.
-
Solution: Confirm that your DNA-damaging agent is active and used at a concentration that induces a DNA damage response. You can use a positive control, such as ionizing radiation, to induce ATM phosphorylation.
-
-
Antibody Issues: The antibodies for p-ATM or p-Chk2 may not be working correctly.
-
Solution: Use a positive control cell lysate (e.g., from cells treated with a known DNA-damaging agent) to validate your antibodies. Ensure you are using the correct antibody dilutions and following the recommended Western blot protocol.
-
-
Timing of Lysate Collection: The peak of ATM phosphorylation is transient. You may be collecting your cell lysates too early or too late.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing ATM and Chk2 phosphorylation after DNA damage in your system.
-
Unexpected Result 4: Paradoxical increase in a downstream signal.
Q: I'm seeing an unexpected increase in the phosphorylation of another protein in the DNA damage response pathway after ATM inhibition. Is this possible?
Possible Causes and Solutions:
-
Pathway Crosstalk and Feedback Loops: Inhibition of one kinase can sometimes lead to the activation of a parallel or feedback pathway. This is a known phenomenon with some kinase inhibitors.[3][10] For example, inhibition of ATM may lead to a compensatory upregulation of the ATR pathway in some contexts.
-
Solution: Investigate the activation status of other related kinases, such as ATR and DNA-PK, to understand the broader signaling effects of ATM inhibition in your model.
-
-
Off-Target Activation: While less common, some inhibitors can paradoxically activate other kinases.[2]
-
Solution: A kinase profiling assay could help identify any off-target activation.
-
Data Presentation
Table 1: In Vitro Activity of this compound and Other Select ATM Inhibitors
| Inhibitor | IC50 (nM) | Cell Lines | Assay Conditions | Reference |
| This compound | 1.0 | SW620, HCT116 | In combination with CPT-11 | [2] |
| KU-55933 | 13 | - | In vitro kinase assay | [1] |
| AZD0156 | 0.58 | HT29 | Inhibition of ATM auto-phosphorylation | [9] |
| AZD1390 | 0.78 | - | Cell-based assay | [11] |
Table 2: Recommended Concentration Ranges for this compound in Cell Culture
| Application | Cell Lines | Concentration Range | Incubation Time | Reference |
| Sensitization to CPT-11 | SW620, HCT116 | 10, 30, 100 nM | 5 days | [2] |
| Apoptosis & Cell Cycle Analysis | SW620, HCT116 | 0 - 100 nM | 24, 72 hours | [2] |
| Inhibition of p-ATM/p-Chk2 | SW620 | 3, 9, 27, 83, 250 nM | - | [2] |
Experimental Protocols
Western Blotting for p-ATM (Ser1981) and p-Chk2 (Thr68)
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Recommended primary antibodies:
-
Phospho-ATM (Ser1981)
-
Total ATM
-
Phospho-Chk2 (Thr68)
-
Total Chk2
-
β-actin (as a loading control)
-
-
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound and/or a DNA-damaging agent at various concentrations. Include vehicle-treated cells as a control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
Mandatory Visualizations
Caption: ATM Signaling Pathway and the Action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 6. Inhibition of ATM kinase activity does not phenocopy ATM protein disruption: Implications for the clinical utility of ATM kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Cells Haploinsufficient for ATM Are Sensitized to PARP Inhibitors by MET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
refining ATM Inhibitor-7 treatment protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATM Inhibitor-7.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical protein kinase in the DNA Damage Response (DDR) pathway, specifically activated by DNA double-strand breaks (DSBs).[3][4][5] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets, thereby disrupting DSB repair, leading to cell cycle arrest (primarily at the G2/M phase), and inducing apoptosis in cancer cells.[1][2] This inhibition of DNA repair can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[6][7]
Q2: What is the IC50 of this compound?
A2: this compound is a highly potent inhibitor with an IC50 value of 1.0 nM for ATM kinase.[1][2]
Q3: Is this compound selective?
A3: Yes, this compound is a selective inhibitor of ATM kinase.[1][2] However, as with any kinase inhibitor, it is good practice to assess potential off-target effects in your experimental system, especially at higher concentrations. Some ATM inhibitors have been noted to have off-target effects on other PI3K-like kinases (PIKKs) such as mTOR, DNA-PK, and ATR at higher concentrations.[8][9]
Q4: What is the recommended solvent and storage condition for this compound?
A4: For ATM inhibitors like AZD1390, a common solvent is DMSO.[10] It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C. For in vivo use, specific formulations may be required to improve solubility and bioavailability.[11] Always refer to the manufacturer's datasheet for specific solubility and storage instructions for your particular lot of this compound.
Troubleshooting Guides
Problem 1: No or low inhibition of downstream ATM targets (e.g., p-ATM, p-Chk2) observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Ensure proper storage of the inhibitor stock solution (aliquoted, protected from light, stored at -20°C or -80°C). Prepare fresh dilutions from the stock for each experiment. |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a range of concentrations around the reported IC50 (1.0 nM) and extend higher.[1][2] |
| Short Incubation Time | Optimize the incubation time. A pre-incubation period of 1-2 hours before inducing DNA damage is often effective.[6] |
| Low ATM Activity in the Cell Line | Confirm that your cell line has detectable basal or inducible ATM activity. Some cell lines may have low endogenous levels of ATM. |
| Technical Issues with Western Blotting | Verify the specificity and sensitivity of your primary antibodies for p-ATM (Ser1981) and p-Chk2 (Thr68).[12][13] Use appropriate positive and negative controls (e.g., cells treated with a known DNA damaging agent to induce ATM activity). |
Problem 2: High levels of cell death observed in the control group (vehicle-treated).
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Determine the maximum tolerated concentration of the solvent (e.g., DMSO) for your cell line. Ensure the final solvent concentration in your culture medium is below this level (typically <0.1%). |
| Cell Culture Conditions | Ensure cells are healthy and not overly confluent before starting the experiment. Stressed cells can be more sensitive to treatment. |
| Contamination | Check for mycoplasma or other microbial contamination in your cell cultures. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
| Inconsistent Treatment Conditions | Standardize all experimental parameters, including cell seeding density, inhibitor concentration, incubation times, and the timing of DNA damage induction. |
| Reagent Variability | Use the same lot of inhibitor and other key reagents whenever possible. If a new lot is used, perform a validation experiment to ensure consistency. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Other ATM Inhibitors
| Inhibitor | IC50 (nM) | Cell Line(s) | Effect | Reference |
| This compound | 1.0 | SW620, HCT116 | Potent and selective ATM inhibition.[1][2] | [1][2] |
| KU-55933 | 13 | - | First-generation selective ATM inhibitor. | [7] |
| KU-60019 | 6.3 | - | Improved potency and selectivity over KU-55933. | [14] |
| AZD0156 | 0.58 | - | Potent and selective, orally active. | [14] |
| M3541 | Sub-nanomolar | A549, FaDu | Highly potent and selective. | [6] |
| M4076 | Sub-nanomolar | A549, FaDu | Highly potent and selective, currently in clinical investigation.[6][15] | [6][15] |
Table 2: In Vivo Experimental Protocols with ATM Inhibitors
| Inhibitor | Dosage | Animal Model | Combination Agent | Outcome | Reference |
| This compound | 5 mg/kg (i.p., daily) | Mice | CPT-11 (5 mg/kg, i.p., weekly) | Increased antitumor activity of CPT-11.[1] | [1] |
| KU59403 | 25 mg/kg | Nude mice with SW620 xenografts | Etoposide | Increased efficacy of etoposide.[11] | [11] |
| M3541 | 100 mg/kg (oral) | Nude mice with FaDu xenografts | Cisplatin (3 mg/kg, i.p.) + Radiotherapy (2 Gy) | Enhanced antitumor effect.[6] | [6] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-ATM (Ser1981) and Phospho-Chk2 (Thr68)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at the desired concentrations for 1-2 hours. Induce DNA damage (e.g., using ionizing radiation or a chemotherapeutic agent like etoposide).
-
Cell Lysis: After the desired treatment time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ATM (Ser1981), p-Chk2 (Thr68), total ATM, total Chk2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Plate cells and treat with this compound and/or a DNA damaging agent for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound and/or a DNA damaging agent for the desired time (e.g., 48-72 hours).
-
Cell Harvesting: Collect both the culture medium (containing floating cells) and adherent cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[16][17]
Mandatory Visualizations
Caption: ATM Signaling Pathway and the point of intervention by this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A logical troubleshooting workflow for unexpected experimental results.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The ATM signaling network in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATM Targeting [merckgrouponcology.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Validation & Comparative
Validating Target Engagement of ATM Inhibitor-7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ATM Inhibitor-7 with other known Ataxia Telangiectasia Mutated (ATM) kinase inhibitors. We present supporting experimental data and detailed protocols for key validation assays to facilitate the objective assessment of on-target efficacy.
Comparative Analysis of ATM Inhibitors
The potency and selectivity of small molecule inhibitors are critical parameters in drug development. The following table summarizes the biochemical and cellular potencies of this compound and other well-characterized ATM inhibitors.
| Inhibitor | IC50 (nM) | Selectivity Profile | Key Features |
| This compound | 1.0 | Potent and selective for ATM. | Induces apoptosis and G2/M cell cycle arrest in combination with CPT-11. |
| AZD0156 | 0.58 | >1,000-fold selective for ATM over ATR, mTOR, and PI3Kα. | Orally bioavailable and potent radiosensitizer.[1] |
| M3541 | 0.25 | Highly selective for ATM over other PIKK family members (DNA-PK, mTOR, ATR). | Potent inhibitor of ATM signaling, leading to suppression of DSB repair. |
| KU-55933 | 12.9 | Highly selective for ATM over DNA-PK, PI3K/PI4K, ATR, and mTOR. | ATP-competitive inhibitor, but has poor physicochemical properties. |
| KU-60019 | 6.3 | Improved selectivity over KU-55933. | More potent and metabolically stable than KU-55933. |
ATM Signaling Pathway and Inhibitor Intervention
The ATM kinase is a master regulator of the DNA damage response (DDR), particularly in response to DNA double-strand breaks (DSBs). Upon activation, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. ATM inhibitors act by blocking the kinase activity of ATM, thereby preventing the phosphorylation of its downstream targets.
References
A Head-to-Head on ATM Inhibition: Evaluating the Efficacy of ATM Inhibitor-7 and KU-60019
For researchers, scientists, and drug development professionals, the selection of a potent and specific ATM kinase inhibitor is critical for advancing research in DNA damage response and oncology. This guide provides a comparative analysis of two prominent ATM inhibitors: ATM Inhibitor-7 and KU-60019, focusing on their efficacy, supported by experimental data and detailed protocols.
Ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), making it a key target for therapeutic intervention, particularly in oncology. By inhibiting ATM, cancer cells can be sensitized to DNA-damaging agents like radiation and chemotherapy. This guide delves into the specifics of two ATP-competitive ATM inhibitors, offering a clear comparison to aid in experimental design and inhibitor selection.
Quantitative Efficacy: A Comparative Overview
The following table summarizes the key quantitative data for this compound and KU-60019, highlighting their potency in inhibiting ATM kinase activity.
| Inhibitor | IC50 Value | Key Findings |
| This compound | 1.0 nM | Potent and selective inhibitor. In combination with CPT-11, it induces apoptosis and G2/M cell cycle arrest. It has shown antitumor activity in vivo. |
| KU-60019 | 6.3 nM | A highly specific inhibitor, significantly more potent than its predecessor, KU-55933. It effectively radiosensitizes human glioma cells and inhibits cancer cell migration and invasion.[1] |
Delving into the ATM Signaling Pathway
ATM kinase is a central player in the cellular response to DNA double-strand breaks (DSBs). Upon activation, it phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. The following diagram illustrates the canonical ATM signaling pathway.
Caption: The ATM signaling pathway activated by DNA double-strand breaks.
Experimental Protocols
Accurate and reproducible experimental design is paramount in assessing inhibitor efficacy. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay for IC50 Determination
This assay determines the concentration of an inhibitor required to reduce the activity of the target kinase by 50%.
-
Reagents and Materials:
-
Recombinant human ATM kinase
-
ATM substrate peptide (e.g., a p53-derived peptide)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, a phosphospecific antibody)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Varying concentrations of this compound or KU-60019
-
Phosphocellulose paper or ELISA plate for detection
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add serial dilutions of the inhibitor (e.g., from 0.1 nM to 10 µM) or DMSO as a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or a kinase inhibitor).
-
Quantify the phosphorylation of the substrate. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For non-radioactive methods, an ELISA-based format with a phosphospecific antibody can be used.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2][3][4]
-
Western Blot Analysis of ATM Pathway Activation
This method is used to assess the phosphorylation status of ATM and its downstream targets in cells treated with the inhibitors.
-
Cell Culture and Treatment:
-
Plate cells (e.g., U87 glioma cells) and allow them to adhere overnight.[1]
-
Pre-treat the cells with various concentrations of this compound or KU-60019 for a specified time (e.g., 1 hour).[1]
-
Induce DNA damage by exposing the cells to ionizing radiation (IR) (e.g., 5-10 Gy) or a DNA-damaging agent (e.g., etoposide).[1]
-
Harvest the cells at different time points post-treatment.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. For a large protein like ATM, a lower percentage gel (e.g., 6%) is recommended.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5][6]
-
Incubate the membrane with primary antibodies against p-ATM (Ser1981), total ATM, p-p53 (Ser15), p-CHK2 (Thr68), and γH2AX (Ser139) overnight at 4°C.[7][8][9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Cell Cycle Analysis by Flow Cytometry
This technique is employed to determine the effect of the inhibitors on cell cycle progression.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound or KU-60019, alone or in combination with a DNA-damaging agent, for a specified duration (e.g., 24-48 hours).
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for comparing the efficacy of ATM inhibitors.
References
- 1. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. courses.edx.org [courses.edx.org]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot protocol for ATM Antibody (NB100-306): Novus Biologicals [novusbio.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Ataxia-telangiectasia: phenotype/genotype studies of ATM protein expression, mutations, and radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating ATM Inhibition: A Comparative Guide to ATM Inhibitor-7 and ATM siRNA
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics and DNA damage response (DDR) research, the Ataxia-Telangiectasia Mutated (ATM) kinase is a critical signaling protein and a prominent drug target. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents, making it a promising strategy for combination therapies. Two of the most specific methods to probe the function of ATM are through small molecule inhibitors, such as ATM Inhibitor-7, and genetic knockdown using small interfering RNA (siRNA). This guide provides a comprehensive comparison of these two methodologies, supported by experimental data and detailed protocols to assist in the cross-validation of research findings.
Mechanism of Action: Chemical Inhibition vs. Genetic Knockdown
This compound is a potent and selective chemical agent that competitively binds to the ATP-binding site of the ATM kinase, effectively blocking its catalytic activity.[1][2] This inhibition is rapid and reversible, allowing for temporal control of ATM function. In contrast, ATM siRNA operates at the genetic level by mediating the degradation of ATM mRNA, which in turn prevents the synthesis of the ATM protein.[3][4] This method results in a more sustained, albeit slower, reduction of total ATM protein levels. Both approaches are expected to yield similar downstream biological consequences by abrogating the ATM signaling cascade.
Comparative Efficacy: this compound vs. ATM siRNA
To validate the on-target effects of this compound, it is crucial to compare its phenotypic consequences with those induced by ATM siRNA. The following tables summarize the expected comparative data from key validation assays.
Table 1: Impact on ATM Signaling Pathway
| Parameter | This compound | ATM siRNA | Control (untreated) |
| p-ATM (S1981) Levels | Significantly Reduced | Significantly Reduced | Baseline |
| p-Chk2 (T68) Levels | Significantly Reduced | Significantly Reduced | Baseline |
| Total ATM Protein | Unchanged | Significantly Reduced | Baseline |
| Total Chk2 Protein | Unchanged | Unchanged | Baseline |
Data is representative of expected outcomes based on published literature.
Table 2: Cellular Phenotypes Following Treatment
| Parameter | This compound | ATM siRNA | Control (untreated) |
| Cell Viability (% of control) | Dose-dependent decrease | Significant decrease | 100% |
| G2/M Cell Cycle Arrest (%) | Significant increase | Significant increase | Baseline |
| Apoptosis Rate (%) | Significant increase | Significant increase | Baseline |
Data is representative of expected outcomes based on published literature.
Signaling Pathway and Experimental Workflow
To visualize the points of intervention and the experimental process for cross-validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for ATM Signaling Proteins
This protocol details the detection of total and phosphorylated ATM and Chk2.
-
Cell Lysis:
-
Treat cells with this compound or transfect with ATM siRNA as per the experimental design.
-
After the desired incubation period, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies against p-ATM (S1981), ATM, p-Chk2 (T68), Chk2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Quantify band intensities using densitometry software.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with varying concentrations of this compound or transfect with ATM siRNA. Include appropriate vehicle and siRNA controls.
-
Incubate for the desired duration (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Preparation:
-
Following treatment with this compound or ATM siRNA, harvest the cells by trypsinization.
-
Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[6]
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
-
Cell Preparation:
-
After treatment, harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.[3]
-
By employing these methodologies, researchers can effectively cross-validate the on-target effects of this compound with the established genetic standard of ATM siRNA, ensuring the robustness and reliability of their experimental findings.
References
- 1. researchgate.net [researchgate.net]
- 2. REV7-p53 interaction inhibits ATM-mediated DNA damage signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Silencing of ATM expression by siRNA technique contributes to glioma stem cell radiosensitivity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot protocol for ATM Antibody (NB100-306): Novus Biologicals [novusbio.com]
- 6. corefacilities.iss.it [corefacilities.iss.it]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
ATM Inhibitor-7: A Comparative Guide to Specificity Against PIKK Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ATM Inhibitor-7's specificity against other members of the Phosphoinositide 3-kinase-related kinase (PIKK) family. The information presented is based on available experimental data to aid in the evaluation of this potent inhibitor for research and drug development purposes.
Introduction to ATM and the PIKK Family
The Ataxia-Telangiectasia Mutated (ATM) protein is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR), particularly in signaling DNA double-strand breaks (DSBs). ATM belongs to the PIKK family, a group of high-molecular-weight kinases with sequence homology in their catalytic domains.[1][2] Key members of this family include ATM, ATR (ATM and Rad3-related), DNA-PKcs (DNA-dependent protein kinase, catalytic subunit), mTOR (mammalian target of rapamycin), and SMG-1 (suppressor with morphological effect on genitalia 1).[1][2][3] Given the structural similarities within the PIKK family, the specificity of small molecule inhibitors is a critical parameter to ensure targeted therapeutic effects and minimize off-target toxicities.
This compound has emerged as a highly potent inhibitor of ATM with a reported IC50 value of 1.0 nM.[4][5][6] This guide will place this potency in the context of its activity against other key PIKK family members, drawing comparisons with other well-characterized ATM inhibitors.
Biochemical Specificity of this compound
For comparative purposes, the table below includes the IC50 value for this compound against ATM and the selectivity profiles of other widely studied ATM inhibitors against a panel of PIKK kinases. This allows for an indirect assessment of the expected selectivity of a highly potent ATM inhibitor.
| Inhibitor | ATM IC50 (nM) | ATR IC50 (nM) | DNA-PKcs IC50 (nM) | mTOR IC50 (nM) | Reference |
| This compound | 1.0 | Data not available | Data not available | Data not available | [5][6] |
| KU-55933 | 12.9 | >100,000 | 2,500 | 9,300 | [7] |
| KU-60019 | 6.3 | >1,600x selective | >270x selective | Data not available | [8] |
| AZD0156 | 0.58 | >1000x selective | >1000x selective | >1000x selective | [9] |
Data for KU-60019 and AZD0156 are presented as fold-selectivity over ATM where specific IC50 values were not provided in the source.
The sub-nanomolar potency of this compound for ATM is comparable to that of AZD0156, which exhibits excellent selectivity (>1000-fold) over other PIKK family members.[9] This suggests that this compound is also likely to be highly selective.
Cellular Activity and Pathway Analysis
To assess the activity of an inhibitor within a cellular context, western blotting is a commonly employed technique. This method allows for the detection of changes in the phosphorylation status of downstream targets of a specific kinase, providing evidence of target engagement and pathway inhibition.
In the case of ATM, its activation upon DNA damage (e.g., by ionizing radiation, IR) leads to the phosphorylation of a cascade of downstream proteins, including Chk2 and p53.[10][11] A specific ATM inhibitor would be expected to block this phosphorylation. Studies have shown that this compound decreases the expression of phosphorylated ATM (p-ATM) and phosphorylated Chk2 (p-Chk2) in a dose-dependent manner in cellular assays, confirming its on-target activity.[5]
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
Biochemical assays to determine the IC50 of an inhibitor against PIKK family members are typically performed using purified recombinant enzymes and specific substrates.
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Purified recombinant PIKK family kinases (ATM, ATR, DNA-PKcs, mTOR)
-
Specific peptide or protein substrates for each kinase
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Kinase reaction buffer
-
Inhibitor compound at various concentrations
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter
Procedure:
-
Kinase reactions are set up in a multi-well plate format.
-
Each well contains the kinase reaction buffer, the specific kinase, its substrate, and the inhibitor at a specific concentration (or DMSO as a vehicle control).
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
The reaction is stopped, often by the addition of a strong acid.
-
Aliquots of the reaction mixture are spotted onto phosphocellulose paper.
-
The paper is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Western Blot Analysis for ATM Pathway Inhibition
Objective: To determine the effect of an inhibitor on the phosphorylation of ATM downstream targets in cells.
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., ionizing radiation source)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-ATM, anti-p-Chk2 (Thr68), anti-Chk2, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Cells are then exposed to a DNA damaging agent (e.g., a specific dose of ionizing radiation) to activate the ATM pathway.
-
After a further incubation period, the cells are harvested and lysed.
-
The total protein concentration in each lysate is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated or total protein of interest overnight at 4°C.
-
The membrane is washed and then incubated with an appropriate HRP-conjugated secondary antibody.
-
After further washing, the membrane is treated with a chemiluminescent substrate.
-
The resulting signal is detected using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples to assess the inhibitory effect.
Visualizing the ATM Signaling Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: ATM Signaling Pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing ATM inhibition via Western Blot.
Conclusion
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. domainex.co.uk [domainex.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. ATM, ATR and DNA-PKcs kinases—the lessons from the mouse models: inhibition ≠ deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. researchgate.net [researchgate.net]
In Vivo Efficacy of ATM Inhibitor-7: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Validation of ATM Inhibitor-7 and its Alternatives in Oncology.
This guide provides a comparative overview of the in vivo efficacy of this compound against other notable ATM inhibitors. The data presented is based on available preclinical studies and is intended to assist researchers in evaluating ATM inhibitors for further investigation.
Mechanism of Action: Targeting the DNA Damage Response
Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that cells activate in response to DNA damage. In cancer cells, where DNA damage is frequent, the DDR pathway can be a double-edged sword, promoting cell survival and resistance to DNA-damaging therapies like chemotherapy and radiation. ATM inhibitors capitalize on this by blocking the kinase activity of ATM, thereby preventing the repair of DNA double-strand breaks and leading to the accumulation of lethal DNA damage in cancer cells. This mechanism can sensitize tumors to conventional cancer treatments.
Below is a diagram illustrating the central role of ATM in the DNA damage response pathway and the point of intervention for ATM inhibitors.
Comparative Analysis of ATM Inhibitors
This section provides a summary of the in vivo performance of this compound and its key alternatives based on published preclinical data.
| Inhibitor | IC50 | In Vivo Model | Combination Agent | Dosing Regimen | Observed Efficacy |
| This compound | 1.0 nM[1] | SW620 human colorectal cancer xenograft in female nude mice[1] | CPT-11 (Irinotecan)[1] | This compound: 5 mg/kg, i.p., daily for 23 days. CPT-11: 5 mg/kg, i.p., once a week.[1] | Increased the antitumor activity of CPT-11 (quantitative data not available).[1] |
| KU-59403 | 3 nM[2] | SW620 human colorectal cancer xenograft in CD-1 nude mice.[3][4] | Irinotecan[3] | KU-59403: Not specified in the provided context for this specific efficacy result. Irinotecan: Not specified. | 144% enhancement of irinotecan efficacy.[3] |
| AZD0156 | 0.58 nM[5] | Lung xenograft model.[6][7] Patient-derived triple-negative breast cancer xenografts.[7][8] Colorectal cancer PDX models.[5] | Ionizing Radiation,[7] Olaparib,[7][8] Irinotecan + 5-FU[5] | AZD0156: 30 mg/kg, p.o., twice daily (with olaparib).[9] Other regimens varied. | Strong radiosensitizer in vivo.[6][7] Improved efficacy of olaparib.[7][8] Increased tumor growth inhibition with irinotecan + 5-FU in some models.[5] |
| M4076 | Sub-nanomolar[10][11] | FaDu human head and neck cancer xenograft.[10] SW620 human colorectal cancer xenograft.[10] | Ionizing Radiation,[10] Irinotecan[10] | M4076: 25 mg/kg, p.o. (with irinotecan).[10] Other regimens varied. | Complete tumor regressions with radiation.[10][12][13][14] Pronounced combination benefit with irinotecan.[10] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to allow for critical evaluation and potential replication.
In Vivo Efficacy of this compound in a SW620 Xenograft Model
-
Animal Model: Female nude mice.[1]
-
Tumor Model: Subcutaneous xenograft of SW620 human colorectal cancer cells.[1]
-
Treatment Groups:
-
Endpoint: Antitumor activity was assessed, though specific metrics like tumor volume or survival were not detailed in the available source.[1]
In Vivo Efficacy of KU-59403 in a SW620 Xenograft Model
-
Animal Model: CD-1 nude mice.[3]
-
Tumor Model: Subcutaneous implantation of 1x10^7 SW620 human colorectal cancer cells.[3]
-
Treatment Groups:
-
Dosing Regimen: Treatment began when tumors were palpable (~5 mm x 5 mm). For combination therapy, KU-59403 was administered immediately prior to irinotecan.[3]
-
Endpoint: Tumor volume was calculated from caliper measurements. The study reported a 144% enhancement of irinotecan efficacy.[3]
In Vivo Efficacy of M4076 in a FaDu Xenograft Model
-
Animal Model: Immunodeficient mice.[10]
-
Tumor Model: Human tumor xenografts (FaDu).[10]
-
Treatment Groups:
-
Vehicle control
-
Ionizing Radiation (IR) alone
-
M4076 alone
-
M4076 in combination with IR[10]
-
-
Dosing Regimen: Oral administration of M4076 in conjunction with a clinically relevant radiotherapy regimen.[10]
-
Endpoint: Antitumor activity, with the combination treatment leading to complete tumor regressions.[10]
Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vivo efficacy of an ATM inhibitor in a xenograft mouse model.
Conclusion
This compound demonstrates promise as a potent and selective ATM inhibitor with in vivo activity in combination with chemotherapy. However, a direct and quantitative comparison with alternatives like KU-59403, AZD0156, and M4076 is challenging due to the limited availability of its in vivo efficacy data in the public domain. The alternatives have more extensive preclinical data packages demonstrating significant tumor growth inhibition and, in some cases, complete tumor regression in combination with DNA-damaging agents. Further studies are required to fully elucidate the in vivo potential of this compound and to establish its competitive standing in the landscape of ATM-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically | Semantic Scholar [semanticscholar.org]
- 9. selleckchem.com [selleckchem.com]
- 10. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of ATM Inhibitor-7 and AZD0156 for Researchers and Drug Development Professionals
A deep dive into the preclinical profiles of two potent ATM inhibitors, ATM Inhibitor-7 and AZD0156, reveals distinct chemical scaffolds and highlights their potential in sensitizing cancer cells to DNA-damaging agents. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to inform researchers and drug development professionals in the field of oncology.
This analysis synthesizes preclinical data for this compound (also referred to as A011) and the clinical-stage inhibitor AZD0156. While both compounds demonstrate high potency in inhibiting the Ataxia-Telangiectasia Mutated (ATM) kinase, a crucial regulator of the DNA damage response, they emerge from different chemical series and have been evaluated in distinct preclinical settings.
Mechanism of Action: Targeting the DNA Damage Response
Both this compound and AZD0156 are small molecule inhibitors that target the kinase activity of ATM.[1][2] ATM is a primary sensor of DNA double-strand breaks (DSBs), and its activation initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, these compounds prevent cancer cells from repairing DNA damage induced by radiation or chemotherapy, leading to an accumulation of genomic instability and ultimately cell death.[1][2]
In Vitro Potency and Selectivity
A direct comparison of the in vitro potency reveals that both inhibitors are highly active in the nanomolar range. AZD0156 exhibits a slightly lower IC50 value, indicating higher potency in the specific cell-based assay reported.
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Conditions |
| This compound (A011) | ATM | 1.0 | - | Biochemical Assay |
| AZD0156 | ATM | 0.58 | HT29 | Inhibition of ATM auto-phosphorylation at Ser1981 post-irradiation |
Preclinical Efficacy: Sensitizing Cancer Cells to Genotoxic Agents
Both inhibitors have shown the ability to sensitize cancer cells to the effects of DNA-damaging agents in preclinical models.
This compound (A011):
In colorectal cancer cell lines (SW620 and HCT116), this compound demonstrated the ability to enhance the cytotoxic effects of the topoisomerase I inhibitor, irinotecan (CPT-11).[2] Treatment with this compound in combination with CPT-11 led to increased G2/M cell cycle arrest and apoptosis.[2] Furthermore, it was shown to inhibit the activation of ATM signaling induced by both CPT-11 and ionizing radiation.[2]
AZD0156:
AZD0156 has a more extensive public preclinical data package. It has been shown to be a potent radiosensitizer in vitro and in vivo in a lung xenograft model.[3] Additionally, it potentiates the effects of the PARP inhibitor olaparib in various cancer cell lines, including lung, gastric, and breast cancer.[3] In patient-derived triple-negative breast cancer xenograft models, the combination of AZD0156 and olaparib resulted in improved efficacy.[3]
In Vivo Studies
This compound (A011):
In a SW620 human colorectal adenocarcinoma tumor xenograft model, the combination of this compound (at 5 mg/kg, intraperitoneally, once daily for 23 days) and CPT-11 (5 mg/kg, intraperitoneally, once a week) demonstrated enhanced antitumor activity compared to CPT-11 alone.[2]
AZD0156:
AZD0156 has been evaluated in multiple in vivo models. In an NCI-H441 lung cancer xenograft model, systemic delivery of AZD0156 enhanced the tumor growth inhibitory effects of radiation treatment.[3] In patient-derived triple-negative breast cancer xenograft models (HBCx-10 and HBCx-9), AZD0156 administered orally at tolerated doses potentiated the antitumor activity of olaparib.[3]
Clinical Development
AZD0156 has progressed to Phase I clinical trials (NCT02588105) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy as a monotherapy and in combination with other anticancer agents in patients with advanced malignancies.[3][5][6] There is no publicly available information on the clinical development status of this compound.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study to assess the safety and preliminary efficacy of AZD0156 at increasing doses alone or in combination with other anti-cancer treatment in patients with advanced cancer [astrazenecaclinicaltrials.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
On-Target Efficacy of ATM Inhibitor-7: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ATM Inhibitor-7 with other known ATM inhibitors, focusing on their on-target effects. The data presented is intended to assist researchers in evaluating the utility of this compound for their specific applications.
Comparative Analysis of ATM Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other well-characterized ATM inhibitors against the ATM kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | IC50 (nM) |
| This compound | 1.0 [1] |
| KU-55933 | 12.9[2] |
| KU-60019 | 6.3[2] |
| M3541 | 0.25 |
| M4076 | Sub-nanomolar |
| AZD0156 | 0.58[2] |
| AZD1390 | 0.78 |
| CP-466722 | 4100 |
Cellular On-Target Effects of ATM Inhibitors
The primary mechanism of action for ATM inhibitors is the suppression of the ATM signaling cascade. This is typically assessed by measuring the phosphorylation of ATM itself (autophosphorylation at Ser1981) and its key downstream substrate, CHK2 (at Thr68).
| Inhibitor | Effect on p-ATM (S1981) | Effect on p-CHK2 (T68) | Cell Lines Tested |
| This compound | Decrease [1] | Decrease [1] | SW620[1] |
| KU-60019 | Decrease | Decrease | Endometrial Cancer Cells[3] |
| M3541 | Decrease | Decrease | A549 |
| M4076 | Decrease | Decrease | FaDu |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blotting for ATM, p-ATM (S1981), and p-CHK2 (T68)
Objective: To qualitatively or quantitatively assess the protein levels of total ATM and the phosphorylation status of ATM and CHK2 in response to inhibitor treatment.
Materials:
-
Cells of interest (e.g., SW620, A549)
-
This compound and other inhibitors
-
Ionizing radiation (IR) source or other DNA damaging agent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-ATM, anti-phospho-ATM (Ser1981), anti-CHK2, anti-phospho-CHK2 (Thr68), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with the desired concentrations of ATM inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Induce DNA damage by exposing cells to ionizing radiation (e.g., 5 Gy) or a chemical agent.
-
After a designated incubation period (e.g., 1-6 hours), wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
In Vitro ATM Kinase Assay
Objective: To directly measure the inhibitory effect of a compound on the kinase activity of purified ATM enzyme.
Materials:
-
Recombinant human ATM kinase
-
Substrate (e.g., recombinant CHK2 or a peptide substrate)
-
This compound and other inhibitors
-
Kinase assay buffer
-
[γ-³²P]ATP or an antibody-based detection system (e.g., ADP-Glo™ Kinase Assay)
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing the ATM kinase, substrate, and kinase assay buffer.
-
Add the ATM inhibitor at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP, depending on the detection method.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer or a kinase inhibitor).
-
If using [γ-³²P]ATP, separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the radiolabeled substrate.
-
If using an antibody-based method, follow the manufacturer's instructions to measure the amount of phosphorylated substrate or ADP produced.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Clonogenic Survival Assay
Objective: To assess the ability of an inhibitor to sensitize cancer cells to the cytotoxic effects of DNA damaging agents, such as ionizing radiation.
Materials:
-
Cells of interest
-
This compound and other inhibitors
-
Ionizing radiation source
-
Complete cell culture medium
-
6-well plates or culture dishes
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Prepare a single-cell suspension of the cells to be tested.
-
Seed a known number of cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition.
-
Allow the cells to attach for several hours.
-
Treat the cells with the ATM inhibitor or vehicle control.
-
Irradiate the cells with a range of radiation doses.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies (defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.
Visualizations
ATM Signaling Pathway
Caption: ATM Signaling Pathway in Response to DNA Damage.
Experimental Workflow for Confirming On-Target Effects
Caption: Experimental workflow for confirming on-target effects.
References
Safety Operating Guide
Proper Disposal of ATM Inhibitor-7: A Guide for Laboratory Professionals
For immediate and essential safety, always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions for ATM Inhibitor-7. This document contains detailed information regarding the compound's hazards, personal protective equipment (PPE) requirements, and appropriate disposal methods. In the absence of an immediate SDS, the following general procedures, based on established laboratory safety protocols for similar research-grade kinase inhibitors, should be followed.
Essential Disposal Procedures
Disposal of this compound, a potent research chemical, must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. As a standard practice, chemical waste should never be disposed of in regular trash or down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and the compound's SDS.
All personnel handling this compound must be trained on its potential hazards and the proper disposal procedures outlined in the SDS and institutional guidelines.[1]
Waste Segregation and Labeling:
-
Designated Waste Container: Dedicate a specific, properly labeled, and sealed container for this compound waste. This includes pure compound, contaminated labware (e.g., pipette tips, tubes), and any solutions containing the inhibitor.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution. The date of waste generation and the principal investigator's name and contact information should also be included.[2]
-
Compatibility: Ensure that the waste container is made of a material compatible with this compound and any solvents used. Segregate different types of chemical waste to prevent dangerous reactions.[2]
Disposal Pathway:
The primary and recommended disposal route for this compound is through your institution's designated hazardous waste management program.[2][3]
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for the collection, management, and disposal of hazardous chemical waste.[2][3] Contact them to schedule a waste pickup.
-
Follow Institutional Protocols: Adhere strictly to your institution's specific procedures for chemical waste pickup, including any required forms or documentation.[2]
-
Professional Disposal: The EHS department will work with certified hazardous waste disposal companies to ensure the material is handled and disposed of in compliance with all federal, state, and local regulations.[4]
Handling and Safety Precautions
While this guide focuses on disposal, proper handling is crucial to minimize waste and prevent exposure.
| Precaution | Description |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound. |
| Ventilation | Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. |
| Spill Management | In the event of a spill, follow the procedures outlined in the SDS. Generally, this involves absorbing the spill with an inert material and placing it in the designated hazardous waste container. |
| Waste Minimization | Order and use the smallest quantity of the chemical necessary for your experiments to reduce the amount of waste generated.[3] |
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the manufacturer's Safety Data Sheet (SDS) and your institution's established safety protocols.
References
Personal protective equipment for handling ATM Inhibitor-7
Essential Safety and Logistical Information for Handling ATM Inhibitor-7
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of this compound in a research environment. The information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this potent compound.
Hazard Identification and Safety Precautions
As a potent and selective ataxia-telangiectasia mutated (ATM) kinase inhibitor, this compound should be handled with care, assuming it is a potentially hazardous substance.[1][2] Due to the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on best practices for handling potent, novel small molecule inhibitors.
It is imperative to obtain the official Safety Data Sheet (SDS) from the supplier before commencing any work with this compound.
General Hazards:
-
Acute Toxicity: Similar compounds can be harmful if swallowed.[3]
-
Environmental Hazard: Some related compounds are very toxic to aquatic life with long-lasting effects.[3]
-
Unknown Hazards: As a novel research compound, the full toxicological profile of this compound may not be known.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during all stages of handling.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator (in a certified chemical fume hood or ventilated balance enclosure) |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields (face shield recommended if splash risk is high)- Work within a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses- Work within a certified biosafety cabinet (BSC) |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields |
Operational Plan: Step-by-Step Guidance
This section outlines a standard operational workflow for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, follow the supplier's recommendations, which are typically at -20°C or -80°C.
Preparation of Stock Solutions
-
Designated Area: All handling of the solid compound and preparation of stock solutions should be conducted in a designated area within a certified chemical fume hood to avoid inhalation of the powder.
-
Weighing: Use a ventilated balance enclosure or a chemical fume hood for weighing the powdered compound.
-
Dissolving: Add the solvent to the vial containing the pre-weighed compound to minimize the generation of dust.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Dosing and Experimental Use
-
Dilutions: Prepare working dilutions from the stock solution in a chemical fume hood or a biosafety cabinet, depending on the experimental context.
-
Cell Culture: When adding the inhibitor to cell cultures, handle it within a Class II biosafety cabinet to maintain sterility and operator safety.[4]
-
Incubation: Incubate treated cells in a designated incubator.
Spill Management
-
Evacuate: In case of a spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Clean: Decontaminate the area with an appropriate cleaning agent.
-
Dispose: Collect all contaminated materials in a sealed container for hazardous waste disposal.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound (e.g., pipette tips, tubes, gloves, gowns, and excess solutions) must be segregated into a clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.[3]
Experimental Protocol Example: In Vitro Cell Viability Assay
The following is a representative protocol for assessing the effect of an ATM inhibitor on cancer cell lines. This protocol may require optimization for this compound and your specific experimental system.
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, HCT116) in the recommended growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
-
Cell Treatment:
-
Remove the old medium from the 96-well plates.
-
Add 100 µL of the medium containing the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Context
Caption: Role of ATM in the DNA damage response and the inhibitory action of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
